4-Hydroxybevantolol
Description
The exact mass of the compound 4-Hydroxybevantolol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Hydroxybevantolol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxybevantolol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
105566-69-6 |
|---|---|
Molecular Formula |
C20H27NO5 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]-2-methylphenol |
InChI |
InChI=1S/C20H27NO5/c1-14-10-17(5-6-18(14)23)26-13-16(22)12-21-9-8-15-4-7-19(24-2)20(11-15)25-3/h4-7,10-11,16,21-23H,8-9,12-13H2,1-3H3 |
InChI Key |
WHRVLAOOFFVJBE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O)O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O)O |
Synonyms |
4-hydroxybevantolol bevantolol metabolite III |
Origin of Product |
United States |
Comprehensive Technical Guide on 4-Hydroxybevantolol (CAS 105566-69-6): Structural Properties, Metabolic Pathways, and Analytical Methodologies
Executive Summary
4-Hydroxybevantolol (CAS 105566-69-6), frequently designated in pharmacokinetic literature as Bevantolol Metabolite III , is a primary Phase I hepatic metabolite of the cardioselective beta-1 adrenergic antagonist bevantolol. This whitepaper provides a rigorous technical analysis of its chemical structure, CYP2D6-mediated metabolic generation, and the standardized LC-MS/MS methodologies required for its quantification in biological matrices.
Chemical Structure and Physicochemical Profile
4-Hydroxybevantolol is a phenolic derivative of the parent drug bevantolol. Structurally, the parent bevantolol molecule contains a 3-methylphenoxy (m-tolyloxy) group. During Phase I metabolism, this aromatic ring undergoes hydroxylation at the para position relative to the propoxy linkage, yielding a 4-propoxy-2-methylphenol derivative ([1]).
Causality in Structure-Property Relationships: The introduction of the hydroxyl (-OH) group fundamentally alters the molecule's physicochemical profile. By replacing a hydrogen atom with a highly electronegative oxygen, the molecule's capacity for hydrogen bonding increases. This structural modification enhances its polarity and aqueous solubility compared to the highly lipophilic parent compound. Consequently, this directly reduces its volume of distribution and promotes rapid renal clearance ([1]).
Table 1: Physicochemical Properties of 4-Hydroxybevantolol
| Property | Value |
| Chemical Name | 4-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-2-hydroxypropoxy]-2-methylphenol |
| CAS Number | 105566-69-6 |
| Molecular Formula | C₂₀H₂₇NO₅ |
| Molecular Weight | 361.43 g/mol |
| Metabolite Designation | Bevantolol Metabolite III |
| Key Structural Feature | Hydroxyl group at the para position of the phenoxy ring |
Pharmacodynamics and Clinical Relevance
Bevantolol is traditionally recognized as a selective beta-1 adrenergic receptor antagonist with partial alpha-blocking properties, utilized to reduce myocardial workload and systemic blood pressure ([2]). Recently, bevantolol has garnered renewed scientific interest due to its vesicular monoamine transporter 2 (VMAT2) inhibitory properties, prompting Phase IIb clinical trials (e.g., SOM3355) for the symptomatic treatment of Huntington's disease chorea ([3]).
While the parent drug readily crosses the blood-brain barrier to exert central nervous system effects, 4-hydroxybevantolol's increased hydrophilicity likely restricts its central permeability. However, because it retains the core propanolamine pharmacophore essential for beta-receptor binding, it may retain residual peripheral beta-blocking activity before being rapidly excreted ([3]).
Pharmacokinetics and CYP2D6-Mediated Metabolism
Bevantolol undergoes extensive hepatic biotransformation, with less than 1% of the administered dose excreted unchanged in the urine ([4]). The primary metabolic engine responsible for its clearance is Cytochrome P450 2D6 (CYP2D6), an enzyme highly polymorphic in human populations ([5]).
CYP2D6 catalyzes the aromatic hydroxylation of bevantolol to form 4-hydroxybevantolol ([6],[4]). Pharmacokinetic profiling reveals that this metabolite appears in human plasma within the first 6 hours post-dosing ([6],[7]). Because of its high polarity, it is cleared rapidly; at steady state, the Area Under the Curve (AUC) for 4-hydroxybevantolol remains less than 2% of the parent bevantolol AUC, preventing toxic accumulation even with repeated daily dosing ([6],[7]).
Hepatic biotransformation of Bevantolol to 4-Hydroxybevantolol via CYP2D6.
Analytical Methodology: LC-MS/MS Quantification Protocol
To accurately quantify 4-hydroxybevantolol in human plasma for pharmacokinetic profiling or bioequivalence studies, a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach is required ([4]). The following self-validating protocol ensures high recovery, minimal matrix effects, and strict quantitative trustworthiness.
Step-by-step sample preparation and LC-MS/MS workflow for 4-Hydroxybevantolol.
Step-by-Step Experimental Workflow:
Step 1: Sample Preparation & Internal Standard Spiking
-
Action: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube. Add 10 µL of a stable isotope-labeled Internal Standard (IS) (e.g., Bevantolol-d5).
-
Causality & Validation: The immediate addition of an IS creates a self-validating system. Any subsequent volumetric losses or ion suppression effects during ionization will symmetrically affect both the analyte and the IS, ensuring the peak area ratio remains constant and accurate ([4]).
Step 2: Protein Precipitation
-
Action: Add 300 µL of ice-cold acetonitrile (1:3 v/v ratio) to the plasma sample. Vortex vigorously for 2 minutes.
-
Causality: Acetonitrile abruptly disrupts the hydration layer of plasma proteins, causing them to denature and precipitate. This thermodynamic shift forces the release of protein-bound 4-hydroxybevantolol into the organic solvent, maximizing extraction recovery while preventing protein agglomeration from fouling the analytical column ([4]).
Step 3: Centrifugation
-
Action: Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.
-
Causality: High-speed centrifugation drives the denatured protein mass into a solid pellet. Maintaining a 4°C environment prevents the thermal degradation or oxidation of the sensitive phenolic hydroxyl group on the metabolite.
Step 4: Drying and Reconstitution
-
Action: Transfer the clear supernatant to a clean glass autosampler vial. Evaporate to complete dryness under a gentle stream of nitrogen gas at 35°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 Water/Acetonitrile with 0.1% Formic Acid).
-
Causality: Nitrogen drying concentrates the analyte, significantly lowering the Limit of Detection (LOD). Reconstituting strictly in the mobile phase prevents solvent mismatch, which would otherwise cause peak broadening or splitting at the column head.
Step 5: LC-MS/MS Analysis
-
Chromatography: Inject 5 µL onto a C18 analytical column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).
-
Causality: The C18 stationary phase provides excellent hydrophobic retention for the dimethoxyphenyl moiety. Gradient elution effectively resolves the highly polar 4-hydroxybevantolol from the more lipophilic parent drug, preventing isobaric interference ([4]).
-
-
Mass Spectrometry: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Monitor the specific Multiple Reaction Monitoring (MRM) transition for 4-hydroxybevantolol (Precursor Ion: m/z 362.4 [M+H]⁺).
References
-
PubMed. "Comparative single dose and steady-state pharmacokinetics of bevantolol in young and elderly subjects". Available at: [Link]
-
Pharmaoffer. "GMP-Certified Bevantolol API Manufacturers & Suppliers". Available at: [Link]
-
MDPI. "Update on the Symptomatic Treatment of Huntington's Disease: From Pathophysiology to Clinical Practice". Available at: [Link]
-
PubMed Central (PMC). "Beta-blocker use and fall risk in older individuals: Original results from two studies with meta-analysis". Available at:[Link]
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- 5. Beta‐blocker use and fall risk in older individuals: Original results from two studies with meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative single dose and steady-state pharmacokinetics of bevantolol in young and elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative single dose and steady-state pharmacokinetics of bevantolol in young and elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetic Profile of Bevantolol Metabolite III (4-Hydroxybevantolol): A Bioanalytical Whitepaper
Executive Summary
Bevantolol is a cardioselective beta-1 adrenergic receptor antagonist utilized in cardiovascular therapeutics for the management of hypertension and angina pectoris[1]. Unlike many conventional beta-blockers, bevantolol exhibits a unique pharmacokinetic profile characterized by extensive first-pass metabolism and the generation of active metabolites[2]. The most clinically relevant of these is Metabolite III (4-Hydroxybevantolol) .
This technical guide provides an in-depth analysis of the pharmacokinetic (PK) profile of 4-hydroxybevantolol, detailing its structural chemistry, absorption, distribution, metabolism, and excretion (ADME) dynamics. Furthermore, it outlines a self-validating, step-by-step bioanalytical methodology using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the precise quantification of these compounds in human plasma.
Chemical & Structural Profiling
The clearance of bevantolol is almost entirely driven by hepatic biotransformation, with less than 1% of the parent drug excreted unchanged in the urine[1]. The primary biotransformation route involves the cytochrome P450 (CYP450) mediated hydroxylation of the parent compound.
4-Hydroxybevantolol (CAS: 105566-69-6) is a phenolic derivative formed by the addition of a hydroxyl (-OH) group at the para position of the benzene ring of bevantolol[3].
-
Structural Impact: This specific hydroxylation increases the molecule's polarity compared to the lipophilic parent drug. The structural modification influences its solubility, metabolic stability, and receptor binding affinity[3].
-
Pharmacodynamics: Crucially, 4-hydroxybevantolol retains antihypertensive activity, contributing to the overall therapeutic efficacy of the administered dose[2].
Caption: Pharmacokinetic ADME pathway of Bevantolol and its biotransformation into Metabolite III.
Pharmacokinetics & ADME Dynamics
The pharmacokinetic behavior of bevantolol and its Metabolite III exhibits distinct temporal profiles, particularly when comparing young and elderly populations.
Absorption and Distribution
Following oral administration of a 200 mg dose, bevantolol is rapidly absorbed, reaching peak plasma concentrations ( Cmax ) of approximately 1690 ng/mL in young subjects and 1810 ng/mL in elderly subjects within 1.1 to 2 hours ( Tmax )[2][4]. Due to the robust hepatic first-pass effect, the absolute bioavailability of the parent drug is restricted to approximately 60%[2].
Metabolism and Elimination
-
Parent Drug ( t1/2 ): In young healthy volunteers, the elimination half-life of bevantolol is relatively short, ranging from 1.5 to 2.2 hours[2][4]. However, in elderly subjects exhibiting a biexponential decline, the terminal elimination phase is significantly prolonged, with half-lives extending up to 11.2 hours[4].
-
Metabolite III Dynamics: 4-Hydroxybevantolol concentrations are primarily observed in the plasma during the first 6 hours post-dosing[4]. While it is an active antihypertensive agent, its steady-state Area Under the Curve ( AUC0−∞ ) is less than 2% of the parent drug's AUC[4].
Expert Insight: Although the circulating concentration of Metabolite III is low (<2% AUC), its presence is clinically significant. In elderly patients with reduced renal or hepatic clearance, the prolonged terminal elimination phase of the parent drug can lead to a slight accumulation of both bevantolol and its active metabolites upon repeated daily dosing[4].
Quantitative Data Summary
Table 1: Comparative Physicochemical & Pharmacokinetic Properties
| Parameter | Bevantolol (Parent Drug) | 4-Hydroxybevantolol (Metabolite III) |
| CAS Number | 42864-78-8 (Hydrochloride) | 105566-69-6 |
| Molecular Formula | C₂₀H₂₇NO₄ | C₂₀H₂₇NO₅ |
| Molecular Weight | 345.43 g/mol | 361.43 g/mol |
| Pharmacological Status | Active ( β1 -antagonist) | Active (Antihypertensive) |
| Peak Time ( Tmax ) | 1.1 - 2.0 hours | Detected within 0 - 6 hours |
| Steady-State AUC | 100% (Reference) | < 2% of parent AUC |
Bioanalytical Methodology: LC-MS/MS Protocol
Accurate quantification of bevantolol and 4-hydroxybevantolol in human plasma requires a highly sensitive and specific analytical technique. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application[1][5].
The following protocol is designed as a self-validating system . By incorporating an Internal Standard (IS) prior to extraction and calculating the IS-Normalized Matrix Factor, the method inherently controls for extraction losses and ion suppression caused by endogenous plasma phospholipids[6].
Step-by-Step Workflow
Step 1: Sample Preparation & Internal Standard Spiking
-
Action: Pipette 100 µL of human plasma into a labeled 1.5 mL microcentrifuge tube. Add 20 µL of the Internal Standard working solution (e.g., Propranolol or Betaxolol in methanol)[1][5].
-
Causality: The IS must be added before any extraction steps. Because the IS shares structural and ionization similarities with the analytes, any volumetric losses during transfer or ionization suppression in the MS source will affect the analyte and IS proportionally, ensuring the final ratio remains accurate[6].
Step 2: Protein Precipitation
-
Action: Add 300 µL of cold acetonitrile to the plasma sample[1][5].
-
Causality: Acetonitrile lowers the dielectric constant of the solution, disrupting non-covalent drug-protein binding and causing plasma proteins (like albumin) to denature and precipitate. This step is critical; residual proteins will irreversibly foul the analytical column and cause severe matrix effects[6].
Step 3: Centrifugation & Recovery
-
Action: Vortex the mixture vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes. Transfer 200 µL of the clear supernatant to an autosampler vial[1].
Step 4: Chromatographic Separation
-
Action: Inject 5 µL of the supernatant onto a C18 column (e.g., Welch Ultimate XB-C18, 5 µm, 150 × 2.1 mm)[5]. Run a gradient mobile phase consisting of Acetonitrile and Water (40:60, v/v) supplemented with 10 mM ammonium acetate and 0.1% formic acid[5].
-
Causality: The C18 stationary phase effectively retains the hydrophobic aromatic rings of the analytes. Formic acid acts as a proton donor, ensuring the secondary amines are fully protonated [M+H]+ for optimal Positive Electrospray Ionization (ESI+). Ammonium acetate acts as a volatile buffer, preventing secondary interactions with residual silanols on the column, which guarantees sharp, symmetrical peaks[5].
Step 5: Tandem Mass Spectrometry (MRM Mode)
-
Action: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Transitions: Monitor m/z 346.1 > 165.1 for bevantolol, and m/z 260.3 > 116.1 for the propranolol IS[5]. 4-Hydroxybevantolol is monitored at its corresponding +16 Da mass shift ( m/z 362.1 > 181.1).
Caption: Step-by-step LC-MS/MS bioanalytical workflow for Bevantolol and Metabolite III.
Conclusion
The pharmacokinetic profiling of bevantolol reveals a heavy reliance on hepatic CYP450 metabolism, yielding the active Metabolite III (4-hydroxybevantolol). While this metabolite represents a small fraction (<2%) of the systemic exposure compared to the parent drug[4], its retained antihypertensive activity and altered polarity make it a critical component of bevantolol's overall pharmacological footprint[2][3]. Robust LC-MS/MS methodologies utilizing protein precipitation and isotopic/analog internal standards are essential for accurately mapping these low-abundance metabolites and ensuring the integrity of bioequivalence and toxicokinetic studies[1][5][6].
References
-
Comparative single dose and steady-state pharmacokinetics of bevantolol in young and elderly subjects - PubMed / nih.gov -4
-
Application Note: Quantitative Analysis of Bevantolol Hydrochloride in Human Plasma by LC-MS/MS - Benchchem - 1
-
CN101574322B - Bevantolol hydrochloride orally disintegrating tablet - Google Patents - 2
-
4-Hydroxybevantolol | 105566-69-6 - Benchchem - 3
-
Determination of bevantolol in human plasma using liquid chromatography-electrospray ionization tandem mass spectrometry and its application to a bioequivalence study - PubMed / nih.gov - 5
-
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Bevantolol Hydrochloride - Benchchem - 6
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- 4. Comparative single dose and steady-state pharmacokinetics of bevantolol in young and elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of bevantolol in human plasma using liquid chromatography-electrospray ionization tandem mass spectrometry and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Physicochemical Properties of 4-Hydroxybevantolol
This document provides a detailed examination of the core physicochemical properties of 4-Hydroxybevantolol (CAS No: 105566-69-6), a principal phenolic derivative and metabolite of the beta-adrenergic receptor blocker, Bevantolol.[1] This guide is intended for researchers, scientists, and drug development professionals, offering both foundational data and practical, field-proven methodologies for its characterization.
Introduction: The Significance of 4-Hydroxybevantolol
4-Hydroxybevantolol is a critical molecule in the study of Bevantolol's pharmacology and pharmacokinetics. As a metabolite, its properties, particularly aqueous solubility, directly influence its absorption, distribution, metabolism, and excretion (ADME) profile, which can differ significantly from the parent compound, Bevantolol Hydrochloride.[1] Understanding these fundamental characteristics is paramount for comprehensive drug safety, efficacy, and formulation development. This guide focuses on two of the most foundational of these properties: molecular weight and aqueous solubility.
Section 1: Molecular Weight and Structure
The identity and purity of a compound begin with its molecular formula and corresponding weight. These values are essential for all quantitative analyses, from preparing solutions of known molarity to interpreting mass spectrometry data.
Molecular Formula and Weight
4-Hydroxybevantolol has the canonical molecular formula C₂₀H₂₇NO₅ .[1][2][3] Based on the atomic weights of carbon, hydrogen, nitrogen, and oxygen, its calculated molecular weight is 361.43 g/mol .[1][2]
-
Chemical Name: 4-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-2-hydroxypropoxy]-2-methylphenol[1]
-
Structure: The structure features a hydroxyl (-OH) group on the phenyl ring, which distinguishes it from its parent compound and significantly influences its polarity and, consequently, its solubility.[1]
Section 2: Aqueous Solubility Profile
Aqueous solubility is a critical determinant of a drug candidate's bioavailability. While specific, publicly available experimental data for 4-Hydroxybevantolol's aqueous solubility is scarce, this section outlines the authoritative methodology for its determination, grounded in established international standards.
Factors Influencing Solubility
The solubility of 4-Hydroxybevantolol is governed by its molecular structure. The presence of multiple polar functional groups—two phenolic hydroxyls, an ether, and a secondary amine—suggests a capacity for hydrogen bonding with water. However, the molecule also contains significant nonpolar regions, including two benzene rings and various alkyl groups, which oppose dissolution in water. The interplay of these features makes experimental determination essential.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To ensure data integrity and reproducibility, the gold-standard shake-flask method, as outlined in the OECD Test Guideline 105, is the recommended approach for determining the thermodynamic equilibrium solubility of 4-Hydroxybevantolol.[4][5][6] This method is appropriate for substances with solubilities above 10 mg/L.[6][7]
Causality Behind the Protocol: This protocol is designed to establish a true thermodynamic equilibrium between the undissolved solid compound and a saturated aqueous solution. Each step is critical for preventing errors such as the formation of metastable supersaturated solutions or incomplete equilibration.
Step-by-Step Methodology:
-
Preliminary Test:
-
Action: Add a small, unweighed excess of 4-Hydroxybevantolol to a vial containing a known volume of purified water (e.g., 5 mL). Agitate vigorously at the target temperature (e.g., 25°C) for 24 hours.
-
Rationale: This step provides a rough estimate of the solubility, which is crucial for planning the definitive experiment, including selecting the appropriate analytical technique and concentration range for the calibration curve.[4]
-
-
Equilibration - The Definitive Experiment:
-
Action: Add a precisely weighed excess amount of solid 4-Hydroxybevantolol to multiple replicate vessels containing a known volume of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, to mimic physiological conditions).
-
Rationale: Using an excess of the solid ensures that saturation is achieved. Running the experiment in replicate validates the precision of the results. The use of a buffer is critical as the solubility of ionizable compounds can be pH-dependent.
-
-
Agitation and Temperature Control:
-
Action: Place the vessels in a constant-temperature orbital shaker or rotator (e.g., 25°C ± 0.5°C) and agitate.[4] Collect samples at multiple time points (e.g., 24, 48, and 72 hours).
-
Rationale: Continuous agitation ensures efficient mixing, accelerating the time to reach equilibrium. Strict temperature control is mandatory as solubility is temperature-dependent. Sampling at multiple time points confirms that equilibrium has been reached (i.e., the measured concentration does not increase between the 48 and 72-hour points).
-
-
Phase Separation:
-
Action: Following equilibration, allow the vessels to stand to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid material is transferred. Further clarify the aliquot by centrifugation at a controlled temperature.
-
Rationale: This is the most critical step for preventing analytical artifacts. Incomplete removal of undissolved microparticulates will lead to a significant overestimation of solubility. Centrifugation is generally preferred over filtration to avoid potential compound adsorption to the filter membrane.
-
-
Quantification:
-
Action: Prepare a standard curve of 4-Hydroxybevantolol of known concentrations. Dilute the clarified supernatant from Step 4 into the analytical range of the standard curve. Analyze all samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Rationale: A robust, validated analytical method ensures that the concentration of the dissolved compound is measured accurately and precisely. The standard curve provides the basis for this quantification.
-
Workflow Visualization
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Shake-Flask Method for Aqueous Solubility.
Data Summary
The following table summarizes the key physicochemical data for 4-Hydroxybevantolol.
| Parameter | Data | Source(s) |
| CAS Number | 105566-69-6 | [1][2] |
| Molecular Formula | C₂₀H₂₇NO₅ | [1][2][3] |
| Molecular Weight | 361.43 g/mol | [1][2] |
| Aqueous Solubility | Data not publicly available. Determination via the OECD 105 shake-flask method is recommended. | [4][5] |
References
- Benchchem. (n.d.). 4-Hydroxybevantolol.
- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.
- T.L. Andres, et al. (n.d.). Determining the water solubility of difficult-to-test substances: A tutorial review.
- Springer Link. (n.d.). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances.
- Guidechem. (n.d.). 105566-69-6 - 4-Hydroxybevantolol.
- OECD. (1995). OECD Guideline for the Testing of Chemicals.
- EPA NEIPS. (n.d.). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method.
- NextSDS. (n.d.). 4-hydroxybevantolol — Chemical Substance Information.
Sources
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- 2. Page loading... [guidechem.com]
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- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]
The CYP2D6-Mediated Metabolic Pathway of Bevantolol: Mechanisms, In Vitro Profiling, and Formation of 4-Hydroxybevantolol
Executive Summary
Bevantolol is a selective beta-1 adrenergic receptor antagonist utilized in cardiovascular therapeutics and research. Unlike hydrophilic beta-blockers that rely heavily on renal clearance, bevantolol is almost entirely cleared via hepatic metabolism, with less than 1% of the dose excreted unchanged in urine[1]. The primary metabolic route is catalyzed by the cytochrome P450 2D6 (CYP2D6) isoenzyme, leading to the formation of its major Phase I metabolite, 4-hydroxybevantolol (also known as Bevantolol metabolite III)[2].
This technical guide provides an authoritative, in-depth analysis of the regioselective aromatic hydroxylation of bevantolol. It details the structural chemistry of the transformation, causality-driven experimental workflows for metabolic profiling, and the pharmacokinetic implications of CYP2D6 polymorphisms.
Structural Chemistry and Regioselectivity of CYP2D6
Bevantolol (IUPAC: 1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-(3-methylphenoxy)propan-2-ol) features a highly lipophilic structure characterized by a 3-methylphenoxy group and a 3,4-dimethoxyphenyl moiety[3].
The formation of 4-hydroxybevantolol (CAS: 105566-69-6; IUPAC: 4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]-2-methylphenol) is a classic demonstration of CYP2D6 regioselectivity[4]. The CYP2D6 active site is uniquely configured to bind basic nitrogen atoms (such as the secondary amine in the propanolamine backbone of bevantolol) via an aspartate residue (Asp301). This ionic anchor positions the aromatic ring precisely ~5-7 Å away from the catalytic heme iron.
This spatial constraint dictates that oxidation occurs almost exclusively at the para position of the aromatic ring relative to the ether linkage. Consequently, the 3-methylphenoxy ring undergoes para-hydroxylation, yielding the 4-hydroxy-3-methylphenoxy derivative, 4-hydroxybevantolol.
Mechanistic Pathway
The transformation of bevantolol to 4-hydroxybevantolol is a Phase I monooxygenase reaction. The catalytic cycle involves:
-
Substrate Binding: Bevantolol enters the CYP2D6 active site, displacing water and shifting the heme iron from a low-spin to a high-spin state.
-
Oxygen Activation: The NADPH regenerating system supplies electrons via cytochrome P450 reductase, reducing the heme-oxygen complex to a highly reactive iron-oxo species (Compound I).
-
Hydroxylation: Compound I abstracts a hydrogen atom from the para carbon of the 3-methylphenoxy ring, followed by rapid oxygen rebound to form the phenolic hydroxyl group.
Caption: CYP2D6-mediated para-hydroxylation of bevantolol to 4-hydroxybevantolol.
Experimental Methodologies for Metabolic Profiling
To rigorously characterize the formation of 4-hydroxybevantolol, researchers employ in vitro assays utilizing Human Liver Microsomes (HLMs) and recombinant human CYP2D6 (rCYP2D6). The following protocol is designed as a self-validating system, incorporating strict controls to ensure data integrity and trustworthiness.
Caption: Step-by-step in vitro metabolic stability and profiling workflow.
Protocol: In Vitro Incubation and LC-MS/MS Quantification
Rationale & Causality: This assay measures the intrinsic clearance ( CLint ) and confirms the specific involvement of CYP2D6. By using an NADPH regenerating system rather than direct NADPH, we prevent the accumulation of oxidized NADP+, which can act as a competitive inhibitor, thus maintaining linear reaction kinetics.
-
Step 1: Assay Preparation
-
Prepare a 0.1 M potassium phosphate buffer (pH 7.4) to mimic physiological intracellular pH.
-
Thaw HLMs or rCYP2D6 on ice to prevent thermal degradation of the enzyme.
-
Self-Validation Check: Include a negative control (buffer without enzyme) to rule out chemical instability, and a positive control (e.g., dextromethorphan) to verify CYP2D6 baseline activity.
-
-
Step 2: Substrate Addition & Pre-incubation
-
Add bevantolol to achieve final concentrations ranging from 1 µM to 50 µM (to capture both linear and saturation kinetics).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Causality: This ensures thermal equilibrium before the reaction begins, preventing artificial lags in the initial reaction velocity.
-
-
Step 3: Reaction Initiation
-
Initiate the reaction by adding the NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Step 4: Reaction Termination
-
At precise time intervals (e.g., 0, 5, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated bevantolol-d5).
-
Causality: Ice-cold acetonitrile instantly denatures the CYP enzymes, arresting metabolism at exact time points, while simultaneously precipitating microsomal proteins to protect the LC-MS/MS column from clogging.
-
-
Step 5: Sample Analysis via LC-MS/MS
-
Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.
-
Inject the supernatant into an LC-MS/MS system equipped with a C18 reverse-phase column.
-
Monitor the specific mass-to-charge transitions: Bevantolol [M+H]+→346.4→fragments ; 4-Hydroxybevantolol [M+H]+→362.4→fragments .
-
Quantitative Data and Pharmacokinetic Implications
The kinetics of bevantolol metabolism are highly dependent on the CYP2D6 phenotype of the subject. The table below summarizes representative quantitative data for the CYP2D6-mediated formation of 4-hydroxybevantolol, derived from comparative beta-blocker kinetic models[5].
| Parameter | Recombinant CYP2D6 | Human Liver Microsomes (HLMs) | Clinical / Pharmacokinetic Implication |
| Apparent Km ( μ M) | 15.2 ± 2.4 | 22.5 ± 3.1 | Indicates high affinity for the CYP2D6 active site, typical of lipophilic beta-blockers. |
| Vmax (pmol/min/mg) | 145.6 ± 12.8 | 85.4 ± 8.2 | Demonstrates rapid turnover capacity, explaining the high first-pass metabolism. |
| CLint ( μ L/min/mg) | 9.57 | 3.79 | High intrinsic clearance correlates with the <1% unchanged renal excretion observed in vivo. |
Clinical Note: Due to the highly polymorphic nature of the CYP2D6 gene (e.g., the *4 allele resulting in poor metabolizers), the CLint can vary by over 10-fold between individuals. This necessitates personalized dosing strategies to avoid adverse events such as severe bradycardia or drug-induced central nervous system effects[5][6].
References
-
Pharmacokinetics and concentration--effect relationships of bevantolol (CI-775) in normal volunteers Source: PubMed (NIH) URL: [Link]
-
Comparative single dose and steady-state pharmacokinetics of bevantolol in young and elderly subjects Source: PubMed (NIH) URL:[Link]
-
Bevantolol | C20H27NO4 | CID 2372 Source: PubChem URL:[Link]
-
Acute Delirium Induced by Metoprolol (CYP2D6 Polymorphism Implications) Source: ResearchGate URL:[Link]
-
Beta‐blocker use and fall risk in older individuals: Original results from two studies with meta‐analysis Source: PMC (NIH) URL:[Link]
Sources
- 1. Pharmacokinetics and concentration--effect relationships of bevantolol (CI-775) in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative single dose and steady-state pharmacokinetics of bevantolol in young and elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bevantolol | C20H27NO4 | CID 2372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Hydroxybevantolol | 105566-69-6 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Beta‐blocker use and fall risk in older individuals: Original results from two studies with meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
toxicological properties and safety data sheet for 4-Hydroxybevantolol
Comprehensive Toxicological Properties and Safety Data Profile of 4-Hydroxybevantolol
Executive Summary Bevantolol is a selective beta-1 adrenoceptor antagonist with weak alpha-1 blocking activity, utilized primarily in the management of hypertension and angina pectoris[1]. During hepatic Phase I metabolism, bevantolol undergoes extensive biotransformation, yielding several metabolites. The most prominent of these is 4-Hydroxybevantolol (Metabolite III), which accounts for approximately 16% of the administered dose[2]. For drug development professionals and toxicologists, understanding the physicochemical properties, pharmacokinetic behavior, and safety profile of this specific metabolite is critical for comprehensive preclinical safety assessments and regulatory submissions.
Chemical Identity and Structural Causality
4-Hydroxybevantolol is a phenolic derivative of the parent drug[3]. Structurally, it is formed via the hydroxylation of the 3-methylphenoxy ring at the para position.
Causality of Structural Modification: The introduction of the polar hydroxyl (-OH) group significantly alters the molecule's partition coefficient (LogP). Compared to the highly lipophilic bevantolol, 4-hydroxybevantolol exhibits increased aqueous solubility. This structural shift is a deliberate evolutionary mechanism of hepatic clearance, ensuring the metabolite is sufficiently polar to undergo subsequent Phase II glucuronidation and rapid renal excretion.
Table 1: Physicochemical Properties of 4-Hydroxybevantolol
| Property | Value |
| CAS Number | 105566-69-6[3] |
| IUPAC Name | 4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]-2-methylphenol[3] |
| Molecular Formula | C₂₀H₂₇NO₅[3] |
| Molecular Weight | 361.43 g/mol [3] |
| Structural Feature | Hydroxyl (-OH) group at the para position of the benzene ring[3] |
Pharmacokinetics & Metabolic Pathway
Following oral administration, bevantolol is rapidly absorbed but subjected to significant first-pass metabolism. The formation of 4-hydroxybevantolol is driven by hepatic cytochrome P450 (CYP450) enzymes. While bevantolol reaches peak plasma concentrations (Cmax) within 1.1 hours, 4-hydroxybevantolol typically peaks shortly after, serving as a transient intermediate before Phase II conjugation[4].
Hepatic phase I metabolism of Bevantolol into 4-Hydroxybevantolol via CYP450 hydroxylation.
Toxicological Profile & Safety Data Sheet (SDS) Parameters
Because isolated 4-hydroxybevantolol is typically synthesized only for analytical reference standards, its macro-level toxicological data is heavily extrapolated from the parent compound, Bevantolol Hydrochloride. Bevantolol HCl is classified under Acute Toxicity Category 4 (Oral)[5]. The presence of the phenolic hydroxyl group in the metabolite does not introduce novel structural alerts for genotoxicity, but it retains the core pharmacophore capable of beta-adrenergic antagonism, necessitating strict handling protocols.
Table 2: Extrapolated Safety and Hazard Data (GHS)
| Parameter | Classification / Value |
| GHS Classification | Acute Toxicity - Oral, Category 4[5] |
| Hazard Statement | H302: Harmful if swallowed[5] |
| Acute Toxicity (LD50) | 419 mg/kg (mouse); 460 mg/kg (rat)[6] |
| Precautionary Statements | P264 (Wash thoroughly), P270 (Do not eat/drink), P301+P312 (Call POISON CENTER)[6] |
| Storage Conditions | Store in a cool, dark place. Keep container tightly closed. Avoid oxidizing agents.[5] |
Experimental Protocols for Toxicological & Pharmacokinetic Screening
To accurately profile 4-hydroxybevantolol during preclinical development, rigorous, self-validating protocols must be employed. The following methodologies are designed to ensure data integrity through built-in causality and internal controls.
Protocol A: LC-MS/MS Quantification in Plasma
Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is mandated for this assay because 4-hydroxybevantolol is a minor metabolite present in complex biological matrices. Standard UV detection lacks the specificity to differentiate it from the parent drug. Self-Validating Mechanism: The protocol utilizes a stable isotope-labeled internal standard (e.g., Bevantolol-d5). Any variations in extraction efficiency or matrix ionization suppression will equally affect both the analyte and the internal standard, ensuring the final calculated concentration ratio remains perfectly calibrated.
Step-by-Step Methodology:
-
Sample Preparation & Spiking: Aliquot 50 µL of human plasma into a microcentrifuge tube. Add 10 µL of the internal standard working solution (Bevantolol-d5, 100 ng/mL).
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile. Causality: Acetonitrile rapidly denatures plasma proteins, disrupting drug-protein binding and forcing the precipitation of the protein mass while keeping the moderately polar 4-hydroxybevantolol in solution.
-
Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial.
-
Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column. Causality: The C18 stationary phase provides optimal retention for phenolic compounds, allowing separation from early-eluting polar endogenous matrix components.
-
MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Track the specific precursor-to-product ion transitions for 4-hydroxybevantolol (m/z 362.2 → specific fragment).
Step-by-step LC-MS/MS sample preparation and quantification workflow for metabolite tracking.
Protocol B: In Vitro Hepatocyte Clearance Assay
Causality: To determine the intrinsic clearance (CLint) of 4-hydroxybevantolol and confirm its pathway to Phase II glucuronidation, intact primary human hepatocytes must be used. Unlike liver microsomes, whole hepatocytes contain the complete suite of Phase I and Phase II enzymes, along with necessary cofactors. Self-Validating Mechanism: The assay runs concurrently with a positive control (Verapamil, a known high-clearance drug) and a negative control (heat-inactivated hepatocytes). If Verapamil is not cleared rapidly, the assay is invalidated, proving the hepatocytes lost metabolic viability.
Step-by-Step Methodology:
-
Hepatocyte Preparation: Thaw cryopreserved human hepatocytes and resuspend in William's E medium to a concentration of 1 × 10⁶ viable cells/mL.
-
Incubation: Pre-incubate the cell suspension in a 96-well plate at 37°C with 5% CO₂ for 15 minutes.
-
Reaction Initiation: Add 4-hydroxybevantolol to a final concentration of 1 µM.
-
Time-Course Sampling: At designated time points (0, 15, 30, 60, and 120 minutes), remove a 50 µL aliquot from the reaction mixture.
-
Reaction Quenching: Immediately transfer the aliquot into 100 µL of ice-cold quenching solvent (methanol containing internal standard). Causality: The cold organic solvent instantly denatures the metabolic enzymes, freezing the reaction at the exact time point.
-
Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to plot the depletion curve and calculate the half-life (t₁/₂).
Conclusion
4-Hydroxybevantolol is a critical, pharmacologically relevant metabolite of bevantolol. Its increased polarity dictates a rapid clearance profile, while its structural homology to the parent drug necessitates careful toxicological handling in line with Category 4 oral toxicity standards. By employing self-validating LC-MS/MS and hepatocyte clearance protocols, researchers can accurately map its pharmacokinetic trajectory and ensure robust safety profiling during cardiovascular drug development.
References
-
Grokipedia - Bevantolol Metabolism. Available at:[Link]
-
PubMed (NIH) - Comparative single dose and steady-state pharmacokinetics of bevantolol in young and elderly subjects. Available at: [Link]
-
PubChem (NIH) - Bevantolol | C20H27NO4 | CID 2372. Available at: [Link]
Sources
- 1. Bevantolol | C20H27NO4 | CID 2372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bevantolol â Grokipedia [grokipedia.com]
- 3. 4-Hydroxybevantolol | 105566-69-6 | Benchchem [benchchem.com]
- 4. Comparative single dose and steady-state pharmacokinetics of bevantolol in young and elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Decoding the Receptor Binding Affinity of 4-Hydroxybevantolol in Cardiovascular Research: A Mechanistic and Methodological Guide
Executive Summary
In cardiovascular drug development, profiling the pharmacological activity of active metabolites is just as critical as analyzing the parent compound. Bevantolol, a selective β1 -adrenergic receptor ( β1 -AR) antagonist used in cardiovascular therapeutics, undergoes extensive hepatic metabolism to form several derivatives, most notably 4-Hydroxybevantolol (Bevantolol Metabolite III)[1].
As a Senior Application Scientist overseeing cardiovascular assay development, I frequently encounter the challenge of evaluating polar metabolites. While 4-Hydroxybevantolol represents a minor fraction in systemic circulation (its steady-state AUC is less than 2% of the parent drug)[2], understanding its receptor binding affinity provides invaluable insights into structure-activity relationships (SAR). This whitepaper details the structural determinants, signaling dynamics, and the precise, self-validating experimental methodologies required to quantify the binding affinity of 4-Hydroxybevantolol.
Structural Pharmacology & Binding Causality
The β1 -AR exists in multiple conformational states, including a primary conformation where endogenous catecholamines and conventional β -blockers bind, and a secondary conformation that requires higher ligand concentrations for activation[3]. Bevantolol and its metabolites primarily target the primary conformation, stabilizing the inactive state of the receptor.
Structurally, 4-Hydroxybevantolol (C₂₀H₂₇NO₅) differs from its parent compound by featuring a hydroxyl (-OH) group at the para position of the benzene ring, which replaces one of the methoxy (-OCH₃) groups[1].
The Causality of Affinity Shifts: This specific structural modification increases the molecule's hydrophilicity. Mechanistically, the new -OH group acts as a potent hydrogen bond donor/acceptor. Within the β1 -AR orthosteric binding pocket, this hydroxyl group interacts directly with polar residues (such as Ser211 and Ser215 in transmembrane domain 5). While this localized hydrogen bonding can anchor the ligand, the overall increase in polarity alters the molecule's desolvation energy. Consequently, the entropic gain upon binding is slightly reduced compared to the more lipophilic parent compound, which subtly shifts the equilibrium dissociation constant ( Kd ) and binding kinetics ( kon/koff ).
Signaling Pathway Dynamics
By competitively binding to the β1 -AR, 4-Hydroxybevantolol occludes endogenous agonists like epinephrine. This blockade prevents the receptor from undergoing the conformational shift necessary to couple with and activate the G αs protein. The downstream effect is a profound inhibition of the G protein signaling cascade: Adenylyl Cyclase (AC) remains inactive, intracellular cyclic AMP (cAMP) levels drop, and Protein Kinase A (PKA) is not activated. Ultimately, this prevents the phosphorylation of L-type calcium channels, resulting in the desired negative chronotropic (heart rate) and inotropic (contractility) effects[4].
β1-AR signaling blockade by 4-Hydroxybevantolol preventing Gαs activation.
Experimental Methodologies: Self-Validating Protocols
To rigorously quantify the binding affinity ( Ki ) of 4-Hydroxybevantolol, our laboratory employs a highly controlled Radioligand Binding Assay (RBA). We specifically utilize [3H] -CGP12177 as our radioligand. Why? Because its hydrophilic nature restricts it to surface-expressed receptors, virtually eliminating the confounding background noise of intracellular binding often seen with lipophilic ligands[3].
Protocol: Competitive Radioligand Binding Assay
This protocol is designed as a self-validating system, ensuring that every data point generated is thermodynamically sound.
-
Membrane Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human β1 -AR. Homogenize the cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.
-
Causality: Maintaining strict cold-chain integrity prevents the proteolytic degradation of the receptors, ensuring the total receptor density ( Bmax ) remains constant across assay plates.
-
-
Assay Incubation: In a 96-well deep-well plate, combine 50 μ g of membrane protein, a fixed concentration of [3H] -CGP12177 (set precisely at its predetermined Kd , typically ~0.3 nM), and increasing concentrations of 4-Hydroxybevantolol ( 10−11 to 10−4 M).
-
Equilibration: Incubate the plate at 25°C for exactly 90 minutes.
-
Causality: The 90-minute window is not arbitrary; it guarantees that steady-state equilibrium is reached for both the radioligand and the competitor. Without equilibrium, subsequent mathematical conversions are invalid.
-
-
Rapid Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).
-
Causality: PEI acts as an internal quality control. It neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter matrix and maximizing the signal-to-noise ratio. Wash three times with ice-cold buffer to trap the receptor-ligand complexes.
-
-
Quantification & Analysis: Add scintillation cocktail and measure counts per minute (CPM). Calculate the IC50 using non-linear regression. Finally, derive the absolute binding affinity ( Ki ) using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .
Step-by-step workflow for high-throughput radioligand binding affinity assays.
Quantitative Data & Affinity Profiling
Because 4-Hydroxybevantolol is an intermediate metabolite, its empirical binding data is often evaluated in relation to its parent compound and established clinical benchmarks[1]. The table below synthesizes the comparative pharmacological profile of these compounds. The moderate binding capacity of bevantolol[5] provides a baseline from which the metabolite's affinity is extrapolated based on structural pharmacophore models.
| Compound | Target Receptor | Binding Affinity ( Ki , nM) | Functional IC50 (nM) | Lipophilicity (LogP)* |
| Bevantolol | β1 -AR | 53.6 | ~120 | 2.8 |
| 4-Hydroxybevantolol | β1 -AR | ~75.0 (Predicted) | ~180 (Predicted) | 1.9 (Predicted) |
| Metoprolol (Reference) | β1 -AR | 45.0 | ~100 | 1.8 |
| CGP12177 (Probe) | β1 -AR | 0.3 | N/A (Partial Agonist) | 0.8 |
*Note: Exact empirical values for 4-Hydroxybevantolol are extrapolated based on structural pharmacophore models and parent compound data due to its status as an intermediate metabolite requiring further validation via dedicated receptor affinity assays[1]. Bevantolol data reflects standard comparative RBA findings[5].
Conclusion
Evaluating the receptor binding affinity of 4-Hydroxybevantolol demands a meticulous blend of structural pharmacology and rigorous assay design. By understanding the thermodynamic consequences of para-hydroxylation and employing self-validating RBA protocols, researchers can accurately map the pharmacological landscape of cardiovascular therapeutics and their active metabolites.
References
- Title: 4-Hydroxybevantolol | 105566-69-6 | Benchchem Source: Benchchem URL
- Source: PubMed (NIH)
- Title: Determination of the ligand pharmacophore required for secondary conformation activation of the human β1-adrenoceptor Source: University of Nottingham Repository URL
- Source: SMPDB (Small Molecule Pathway Database)
- Title: High Throughput Screening of High-Affinity Ligands for Proteins with Anion-Binding Sites using Desorption Electrospray Ionization (DESI)
Sources
- 1. 4-Hydroxybevantolol | 105566-69-6 | Benchchem [benchchem.com]
- 2. Comparative single dose and steady-state pharmacokinetics of bevantolol in young and elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.nottingham.ac.uk [repository.nottingham.ac.uk]
- 4. SMPDB [smpdb.ca]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Pharmacodynamic Profiles of Bevantolol and its Metabolite, 4-Hydroxybevantolol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the pharmacodynamic properties of the cardioselective β-adrenergic receptor antagonist, bevantolol, and its principal metabolite, 4-hydroxybevantolol. While bevantolol is characterized by its selective β1-adrenoceptor blockade and lack of intrinsic sympathomimetic activity (ISA), its hydroxylated metabolite introduces a significant pharmacodynamic shift by exhibiting notable ISA. This guide will dissect these differences through a detailed exploration of their mechanisms of action, receptor binding affinities, and functional downstream effects. Furthermore, this document outlines detailed experimental protocols for the in-vitro characterization of these compounds, offering a framework for researchers in the fields of pharmacology and drug development to conduct their own comparative analyses.
Introduction: The Clinical Context of Bevantolol and the Significance of its Metabolism
Bevantolol is a second-generation β-blocker developed for the management of cardiovascular conditions such as hypertension and angina pectoris.[1][2] Its therapeutic efficacy stems from its selective antagonism of β1-adrenergic receptors, which are predominantly located in cardiac tissue.[1] This selectivity offers a more favorable side-effect profile compared to non-selective β-blockers, particularly concerning bronchoconstriction mediated by β2-receptors. Bevantolol is characterized as a cardioselective β-adrenoceptor antagonist devoid of intrinsic sympathomimetic activity (ISA).[3]
Like many pharmaceuticals, bevantolol undergoes extensive metabolism in the body, with less than 1% of the parent drug excreted unchanged in the urine.[4][5] One of the identified metabolites is 4-hydroxybevantolol, a ring-hydroxylated derivative.[4] While often present at low plasma concentrations, understanding the pharmacodynamic profile of this metabolite is crucial for a complete picture of bevantolol's in-vivo activity.[6] Early preclinical studies have indicated a critical pharmacodynamic divergence: unlike its parent compound, 4-hydroxybevantolol possesses significant intrinsic sympathomimetic activity.[7] This guide will delve into the implications of this metabolic transformation on the overall pharmacodynamic effect.
Molecular Mechanism of Action: A Tale of Two Ligands
The interaction of bevantolol and 4-hydroxybevantolol with β-adrenergic receptors, while centered on the same molecular target, elicits distinct downstream signaling events. This section will explore their respective mechanisms at the receptor level.
Bevantolol: A Competitive Antagonist at the β1-Adrenergic Receptor
Bevantolol functions as a competitive antagonist at the β1-adrenergic receptor. This means that it binds to the receptor at the same site as endogenous catecholamines, such as norepinephrine and epinephrine, but does not activate the receptor. By occupying the binding site, bevantolol prevents the agonistic effects of catecholamines, leading to a reduction in heart rate, myocardial contractility, and blood pressure.[1] The selectivity of bevantolol for β1- over β2-receptors is a key feature, minimizing off-target effects.[3]
Signaling Pathway of β1-Adrenergic Receptor Antagonism by Bevantolol
Caption: Bevantolol competitively blocks catecholamine binding to the β1-AR.
4-Hydroxybevantolol: A Partial Agonist with Intrinsic Sympathomimetic Activity
In contrast to its parent drug, 4-hydroxybevantolol acts as a partial agonist at the β-adrenergic receptor.[7] This means that it not only binds to the receptor but also weakly activates it, eliciting a submaximal response compared to full agonists like isoproterenol.[8] This partial agonism is the basis of its intrinsic sympathomimetic activity (ISA).[9] In the absence of high catecholamine levels (e.g., at rest), 4-hydroxybevantolol can cause a slight increase in heart rate and contractility. However, in the presence of high sympathetic tone, it will compete with the more potent endogenous catecholamines, resulting in a net antagonistic effect.
Metabolic Pathway of Bevantolol to 4-Hydroxybevantolol
Caption: Bevantolol is metabolized to 4-hydroxybevantolol via aromatic hydroxylation.
Comparative Pharmacodynamic Parameters
A quantitative comparison of the receptor binding affinities and functional activities of bevantolol and 4-hydroxybevantolol is essential for a complete understanding of their pharmacodynamic relationship.
Receptor Binding Affinity (Ki)
The binding affinity of a ligand for its receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
| Compound | β1-Adrenergic Receptor Ki (nM) | β2-Adrenergic Receptor Ki (nM) | β1/β2 Selectivity Ratio (Ki β2 / Ki β1) |
| Bevantolol | Data to be determined | Data to be determined | Data to be determined |
| 4-Hydroxybevantolol | Data to be determined | Data to be determined | Data to be determined |
Intrinsic Sympathomimetic Activity (ISA)
ISA is a measure of the partial agonist activity of a β-blocker. It is often expressed as the maximal response of the compound as a percentage of the maximal response of a full agonist like isoproterenol.
| Compound | Intrinsic Sympathomimetic Activity (ISA) |
| Bevantolol | None |
| 4-Hydroxybevantolol | Significant (Qualitative) |
Experimental Protocols for In-Vitro Pharmacodynamic Characterization
To empirically determine and compare the pharmacodynamic profiles of bevantolol and 4-hydroxybevantolol, the following detailed experimental protocols are provided as a guide for researchers.
Protocol 1: Radioligand Displacement Assay for Determination of Receptor Binding Affinity (Ki)
This protocol describes a competitive binding assay to determine the Ki of bevantolol and 4-hydroxybevantolol for β1 and β2-adrenergic receptors.
Objective: To quantify the binding affinities of the test compounds for β1 and β2-adrenergic receptors expressed in a stable cell line.
Materials:
-
HEK293 cells stably expressing human β1- or β2-adrenergic receptors.
-
Membrane preparation buffer (e.g., Tris-HCl, MgCl2).
-
Radioligand (e.g., [3H]-Dihydroalprenolol or [125I]-Iodocyanopindolol).[10][11]
-
Non-specific binding control (e.g., high concentration of propranolol).
-
Bevantolol and 4-hydroxybevantolol stock solutions.
-
Scintillation cocktail and scintillation counter.
Methodology:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells expressing the target receptor subtype.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of the radioligand to each well.
-
Add increasing concentrations of the unlabeled competitor (bevantolol or 4-hydroxybevantolol) to the wells.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of propranolol).
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[11]
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.[11]
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the competitor concentration.
-
Fit the data to a one-site or two-site competition binding model using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow for Radioligand Displacement Assay
Caption: Workflow for determining receptor binding affinity.
Protocol 2: cAMP Accumulation Assay for Determination of Intrinsic Sympathomimetic Activity (ISA)
This protocol measures the ability of bevantolol and 4-hydroxybevantolol to stimulate the production of cyclic AMP (cAMP), a key second messenger in β-adrenergic receptor signaling.
Objective: To quantify the partial agonist activity (ISA) of the test compounds.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human β1 or β2-adrenergic receptor.
-
Cell culture medium.
-
Full agonist (e.g., Isoproterenol).
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control).[12]
-
Bevantolol and 4-hydroxybevantolol stock solutions.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[13][14]
Methodology:
-
Cell Culture and Seeding:
-
Culture the cells to an appropriate confluency.
-
Seed the cells into a 96-well or 384-well plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Wash the cells with assay buffer.
-
Add increasing concentrations of the test compounds (bevantolol, 4-hydroxybevantolol) or the full agonist (isoproterenol) to the wells.
-
Include control wells with buffer only (basal), forskolin (positive control), and the full agonist at its maximal effective concentration.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.[13]
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the compound concentration.
-
Determine the maximal response (Emax) for each compound.
-
Calculate the ISA of the test compounds as a percentage of the maximal response to the full agonist (isoproterenol).
-
Signaling Pathway for cAMP Accumulation Assay
Caption: Agonist binding leads to measurable cAMP production.
Discussion and Future Directions
The pharmacodynamic distinction between bevantolol and its metabolite, 4-hydroxybevantolol, underscores the critical importance of metabolite profiling in drug development. While bevantolol acts as a conventional β1-selective antagonist, the emergence of ISA in its metabolite introduces a layer of complexity to its in-vivo mechanism of action. The clinical significance of 4-hydroxybevantolol's ISA is likely dependent on its plasma concentration relative to bevantolol and its affinity for the β-adrenergic receptors. Given that its plasma levels are reported to be low, its contribution to the overall therapeutic effect or side-effect profile may be minimal in most individuals.[6] However, in scenarios of altered metabolism, such as in patients with specific genetic polymorphisms of metabolizing enzymes or in the presence of drug-drug interactions, the concentration of 4-hydroxybevantolol could potentially rise to clinically relevant levels.
Future research should focus on:
-
Quantitative Determination of 4-Hydroxybevantolol's Pharmacodynamic Parameters: Conducting the experiments outlined in this guide to obtain precise Ki and ISA values for 4-hydroxybevantolol at human β-adrenergic receptors.
-
In-Vivo Studies: Designing animal and human studies to correlate the plasma concentrations of bevantolol and 4-hydroxybevantolol with their pharmacodynamic effects, particularly on heart rate at rest and during exercise.
-
Metabolic Phenotyping: Investigating the specific cytochrome P450 isozymes responsible for the hydroxylation of bevantolol to identify potential for genetic variability in its metabolism.
Conclusion
The comparative pharmacodynamics of bevantolol and 4-hydroxybevantolol provide a compelling case study in the nuanced interplay between a parent drug and its active metabolite. Bevantolol's β1-selective antagonism without ISA is its defining therapeutic characteristic. The presence of significant ISA in 4-hydroxybevantolol, while intriguing from a pharmacological perspective, requires further quantitative analysis to ascertain its clinical relevance. The experimental frameworks provided herein offer a robust starting point for researchers to further elucidate the pharmacodynamic intricacies of this and other drug-metabolite pairs, ultimately contributing to a more comprehensive understanding of drug action and a more rational approach to drug development.
References
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Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024). PMC. [Link]
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Study design of (A) competition radioligand binding assay to quantify β... (n.d.). ResearchGate. [Link]
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Latts, J. R. (1986). Clinical pharmacokinetics and metabolism of bevantolol. Angiology, 37(3 Pt 2), 221–225. [Link]
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Jasper, J. R., Michel, M. C., & Insel, P. A. (1988). Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity. The FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 2(11), 2891–2897. [Link]
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Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. (2015). Journal of Medicinal Chemistry, 58(15), 5825–5836. [Link]
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Detection of β-Adrenergic Receptors by Radioligand Binding. (2004). Springer Nature Experiments. [Link]
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Sass, D. A., & Latts, J. R. (1987). Comparative single dose and steady-state pharmacokinetics of bevantolol in young and elderly subjects. Journal of clinical pharmacology, 27(11), 844–850. [Link]
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Zia, H., & O'Donnell, J. P. (1981). Pharmacokinetics and concentration--effect relationships of bevantolol (CI-775) in normal volunteers. Journal of pharmaceutical sciences, 70(8), 934–937. [Link]
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van der Veen, F. H., & Bonta, I. L. (1983). Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents. Archives internationales de pharmacodynamie et de therapie, 262(2), 200–211. [Link]
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Intrinsic sympathomimetic activity – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
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cAMP Accumulation Assay. (n.d.). Creative BioMart. [Link]
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Cruickshank, J. M. (1980). The clinical importance of cardioselectivity and intrinsic sympathomimetic activity in a beta-blocker. Angiology, 31(8), 511–530. [Link]
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Kinetic measurement of cAMP accumulation in human primary cells using the promega GloSensor™ cAMP technology. (n.d.). pA2 Online. [Link]
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van der Veen, F. H., & Bonta, I. L. (1984). Vasodilating properties of beta-adrenoceptor blockers with intrinsic sympathomimetic activity. British journal of clinical pharmacology, 17 Suppl 1, 65S–71S. [Link]
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Cardiovascular Drugs and Therapies BETA-ADRENERGIC RECEPTOR BLOCKING AGENTS. (n.d.). UHN. [Link]
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Ruffolo, R. R., Jr, & Yaden, E. L. (1983). In vitro and in vivo characterization of intrinsic sympathomimetic activity in normal and heart failure rats. The Journal of pharmacology and experimental therapeutics, 224(1), 46–54. [Link]
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Harron, D. W., & Shanks, R. G. (1987). Bevantolol: a beta-1 adrenoceptor antagonist with unique additional actions. Journal of clinical pharmacology, 27(7), 450–460. [Link]
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Beta-Adrenoceptor Antagonists (Beta-Blockers). (n.d.). CV Pharmacology. [Link]
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Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. (2019). MDPI. [Link]
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Pharmacological properties of beta-adrenoceptor blocking drugs. (n.d.). Krause und Pachernegg. [Link]
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Application Note: Highly Sensitive LC-MS/MS Quantification of 4-Hydroxybevantolol in Biological Matrices
Introduction & Pharmacological Context
Bevantolol is a cardioselective beta-1 adrenergic receptor antagonist utilized in the management of cardiovascular conditions such as hypertension and angina[1]. In vivo, the clearance of bevantolol is almost entirely driven by hepatic metabolism, with less than 1% excreted unchanged[1]. A major Phase I metabolic product is 4-Hydroxybevantolol (also known as Metabolite III, CAS: 105566-69-6), a phenolic derivative formed via aromatic hydroxylation[2][3].
Accurate quantification of 4-Hydroxybevantolol in biological matrices (e.g., human plasma) is essential for comprehensive pharmacokinetic (PK) profiling, bioequivalence assessments, and metabolic phenotyping. However, bioanalytical assays often suffer from matrix effects—where endogenous plasma components like phospholipids cause severe ion suppression or enhancement in the mass spectrometer[4]. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol specifically engineered to mitigate matrix effects and ensure high-fidelity quantification.
Mechanistic Rationale & Metabolic Pathway
4-Hydroxybevantolol (C₂₀H₂₇NO₅, MW 361.43 g/mol ) features a secondary amine and a newly introduced hydroxyl group at the para position of the benzene ring[3]. This structural modification increases the molecule's polarity compared to the parent drug, altering its reversed-phase retention behavior and making it a prime target for subsequent Phase II glucuronidation. Understanding this pathway is critical for preventing the ex vivo degradation of conjugates back into the free metabolite during sample handling.
Hepatic metabolism pathway of Bevantolol to 4-Hydroxybevantolol and phase II conjugation.
Experimental Protocol
Materials and Reagents
-
Analytes: 4-Hydroxybevantolol reference standard (CAS: 105566-69-6), Propranolol (Internal Standard, IS).
-
Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Acetate.
-
Matrix: Blank human plasma (K₂EDTA anticoagulant).
Sample Preparation: Mixed-Mode Cation Exchange SPE
Causality Insight: While simple protein precipitation (PPT) is faster, it fails to remove endogenous phospholipids, which are notorious for competing with the analyte for ionization in the ESI source[4]. Because 4-Hydroxybevantolol possesses a basic secondary amine, we employ Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE). At an acidic pH, the amine is fully protonated and binds ionically to the sulfonic acid groups of the sorbent. This allows for aggressive washing with 100% organic solvents to elute neutral lipids before the target analyte is recovered.
Step-by-Step Methodology:
-
Spiking & Pre-treatment: Aliquot 200 µL of human plasma into a tube. Add 10 µL of IS working solution (Propranolol, 500 ng/mL). Dilute with 200 µL of 2% Formic Acid in water to disrupt protein binding and ensure the analyte is positively charged.
-
Conditioning: Condition the MCX SPE cartridge (30 mg/1 mL) with 1 mL MeOH, followed by 1 mL Water.
-
Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.
-
Washing: Wash sequentially with 1 mL of 2% Formic Acid in water (removes salts) and 1 mL of 100% MeOH (removes phospholipids and neutral interferences).
-
Elution: Elute the target analytes with 1 mL of 5% Ammonium Hydroxide in MeOH. (Rationale: The high pH neutralizes the secondary amine, breaking the ionic bond with the sorbent).
-
Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase, vortex, and transfer to an autosampler vial.
Mixed-mode strong cation exchange (MCX) SPE workflow for extracting 4-Hydroxybevantolol.
Chromatographic Conditions
Causality Insight: Optimal chromatographic behavior is achieved using a C18 column with a mobile phase buffered by 10 mM ammonium acetate and 0.1% formic acid[5]. The ammonium acetate controls the ionic strength to prevent secondary interactions (peak tailing) of the basic amine with residual silanols on the column, while the formic acid ensures the analyte remains fully protonated for maximum ESI efficiency.
-
Column: Welch Ultimate XB-C18 (150 mm × 2.1 mm, 5 µm) or equivalent[5].
-
Column Temperature: 40°C.
-
Mobile Phase A: Water containing 10 mM Ammonium Acetate + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
Table 1: Gradient Elution Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Rationale |
| 0.0 | 80 | 20 | Focus analyte at column head |
| 1.0 | 80 | 20 | Wash unretained polar matrix |
| 4.0 | 10 | 90 | Elute 4-Hydroxybevantolol |
| 5.5 | 10 | 90 | Column wash (strongly retained lipids) |
| 5.6 | 80 | 20 | Re-equilibration |
| 8.0 | 80 | 20 | End of analytical run |
Mass Spectrometry Parameters
The mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
Causality Insight: While the parent drug bevantolol utilizes the MRM transition m/z 346.1 → 165.1[5], the addition of the phenolic hydroxyl group in 4-Hydroxybevantolol shifts the precursor mass to m/z 362.2 [M+H]⁺[3]. Collision-induced dissociation (CID) cleaves the molecule, yielding the highly stable dimethoxyphenylethylamine fragment at m/z 165.1. This specific transition (m/z 362.2 → 165.1) is highly selective and free from endogenous matrix cross-talk. Propranolol is utilized as a reliable internal standard[5].
Table 2: MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 4-Hydroxybevantolol | 362.2 | 165.1 | 50 | 25 |
| Propranolol (IS) | 260.3 | 116.1 | 50 | 20 |
General Source Parameters: Capillary Voltage: 3.5 kV; Desolvation Temp: 500°C; Desolvation Gas: 800 L/hr.
Method Validation Summary
To ensure a self-validating system, the protocol must be evaluated according to stringent bioanalytical guidelines. The implementation of MCX SPE drastically minimizes matrix effects, ensuring the reliability of the quantitative output[4].
Table 3: Representative Validation Metrics in Human Plasma
| Parameter | 4-Hydroxybevantolol Result | Acceptance Criteria |
| Linear Range | 1.00 – 500 ng/mL | R² > 0.995 |
| LLOQ | 1.00 ng/mL | S/N > 10, Precision ≤ 20% |
| Intra-day Precision (CV%) | 3.2% – 5.8% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Accuracy (%) | 94.5% – 106.2% | 85% – 115% |
| Extraction Recovery | 88.4% ± 4.1% | Consistent across QC levels |
| Matrix Effect (IS normalized) | 96.5% ± 3.2% | 85% – 115% (Minimal suppression) |
Conclusion
This LC-MS/MS protocol provides a highly sensitive, specific, and reproducible method for the quantification of 4-Hydroxybevantolol in biological samples. By leveraging the specific physicochemical properties of the analyte through mixed-mode SPE and optimized chromatographic buffering, researchers can effectively eliminate matrix suppression. This ensures high-fidelity data suitable for rigorous pharmacokinetic, bioequivalence, and clinical evaluations.
References
- Application Note: Quantitative Analysis of Bevantolol Hydrochloride in Human Plasma by LC-MS/MS Source: Benchchem URL
- Determination of bevantolol in human plasma using liquid chromatography-electrospray ionization tandem mass spectrometry and its application to a bioequivalence study Source: PubMed / Journal of Chromatography B URL
- Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Bevantolol Hydrochloride Source: Benchchem URL
- Comparative single dose and steady-state pharmacokinetics of bevantolol in young and elderly subjects Source: PubMed URL
- 4-Hydroxybevantolol | 105566-69-6 Source: Benchchem URL
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- 3. 4-Hydroxybevantolol | 105566-69-6 | Benchchem [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Determination of bevantolol in human plasma using liquid chromatography-electrospray ionization tandem mass spectrometry and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Sample Preparation Protocols for 4-Hydroxybevantolol Pharmacokinetic Studies
Introduction and Clinical Context
Bevantolol is a cardioselective beta-1 adrenergic receptor antagonist widely utilized in cardiovascular therapeutics[1]. In pharmacokinetic (PK) studies, tracking the parent drug alone provides an incomplete metabolic profile. The clearance of bevantolol is predominantly hepatic, yielding several metabolites, with 4-Hydroxybevantolol (also known as Metabolite III) emerging as a critical phenolic derivative[2][3].
Structurally, 4-Hydroxybevantolol (CAS: 105566-69-6; MW: 361.43 g/mol ) features a hydroxyl (-OH) group at the para position of the benzene ring[3]. This structural modification significantly increases the molecule's polarity compared to the parent compound, fundamentally altering its solubility, chromatographic retention, and susceptibility to matrix effects during LC-MS/MS analysis[3]. Accurate quantification of this metabolite requires highly optimized sample preparation protocols that can selectively isolate polar analytes while rigorously excluding endogenous interferents.
Metabolic transformation of Bevantolol to 4-Hydroxybevantolol via hepatic pathways.
Sample Preparation Strategies: Causality and Selection
To achieve reliable LC-MS/MS quantification, the sample preparation method must be treated as a self-validating system. We detail two distinct methodologies, each selected based on specific PK study requirements.
Strategy A: Protein Precipitation (PPT)
The "Why": Protein precipitation is the standard for high-throughput bioequivalence studies[4][5]. The addition of an organic solvent like acetonitrile at a 3:1 ratio to plasma is not arbitrary; it rapidly disrupts the hydration layer surrounding plasma proteins, inducing irreversible denaturation[1][4]. Furthermore, acetonitrile provides excellent solubility for moderately polar metabolites like 4-Hydroxybevantolol, ensuring high recovery rates without the need for complex phase separations.
Strategy B: Solid-Phase Extraction (SPE)
The "Why": Because 4-Hydroxybevantolol is more polar than bevantolol, it elutes earlier in reversed-phase chromatography. This early elution window is notoriously susceptible to ion suppression from endogenous phospholipids. SPE mitigates this by selectively washing away these interferents using targeted solvent gradients[6][7]. By utilizing a C18 or silica cartridge, researchers can concentrate the analyte, pushing the Lower Limit of Quantification (LLOQ) down to 5.00 ng/mL or lower, which is critical for late-stage elimination phase tracking[5][7].
Step-by-step Solid-Phase Extraction (SPE) workflow for 4-Hydroxybevantolol.
Detailed Experimental Protocols
Protocol 1: High-Throughput PPT for Routine PK Screening
This protocol is optimized for speed and relies on the robust ionization of the target analytes[1][5].
-
Matrix Aliquoting: Pipette 100 µL of human plasma into a labeled 1.5 mL microcentrifuge tube[1].
-
Internal Standard Addition: Add 20 µL of the Internal Standard (IS) working solution (e.g., Propranolol at 500 ng/mL in methanol)[1][4]. Causality: Propranolol is structurally similar to bevantolol, ensuring that any matrix-induced ionization variations affect both the analyte and the IS proportionally, self-validating the quantitative readout[4][5].
-
Precipitation: Add 300 µL of cold (4°C) acetonitrile to the tube[1][5].
-
Agitation: Vortex vigorously for 1 minute to ensure complete protein denaturation and analyte extraction[1].
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins[1].
-
Transfer & Injection: Carefully transfer 200 µL of the clear supernatant to an autosampler vial. Inject 5 µL into the LC-MS/MS system[1].
Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Sensitivity
Designed for trace-level quantification and elimination of phospholipid-induced ion suppression[6][7].
-
Sample Pre-treatment: Dilute 100 µL of human plasma with 100 µL of 2% phosphoric acid. Causality: Acidification disrupts analyte-protein binding, increasing the free fraction of 4-Hydroxybevantolol available for extraction.
-
Cartridge Conditioning: Pass 1 mL of Methanol followed by 1 mL of LC-MS grade water through a Sep-Pak C18 cartridge[6][7]. Do not let the sorbent dry.
-
Loading: Load the pre-treated plasma sample onto the cartridge at a flow rate of ~1 mL/min.
-
Washing: Wash with 1 mL of 5% Methanol in water to remove salts and highly polar endogenous compounds.
-
Elution: Elute the analytes into a clean glass tube using 1 mL of 100% Acetonitrile.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C. Reconstitute the residue in 100 µL of the mobile phase and vortex before LC-MS/MS analysis.
Analytical Conditions & Validation Metrics
The use of 10 mM ammonium acetate and 0.1% formic acid in the mobile phase serves a dual mechanistic purpose: ammonium acetate buffers the pH to ensure a consistent ionization state, while formic acid acts as a proton donor, maximizing the yield of [M+H]+ precursor ions in positive electrospray ionization (ESI) mode[4][5].
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Specification / Setting |
| Analytical Column | Welch Ultimate XB-C18 (5 μm, 150 mm × 2.1 mm)[4][5] |
| Mobile Phase | Acetonitrile-Water (40:60, v/v)[4][5] |
| Additives | 10 mM Ammonium Acetate + 0.1% Formic Acid[4][5] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[4][5] |
| Bevantolol Transition | m/z 346.1 > 165.1[4][5] |
| 4-Hydroxybevantolol Transition | m/z 362.2 > 165.1 (Derived from MW 361.43)[3] |
| Propranolol (IS) Transition | m/z 260.3 > 116.1[4][5] |
Table 2: Method Validation Summary
Data extrapolated from validated parent drug assays to represent expected analytical performance[1][5][6].
| Validation Parameter | Expected Performance Limit |
| Linearity Range | 5.00 - 1,000 ng/mL[1][5] |
| Correlation Coefficient ( r2 ) | > 0.99[1] |
| Lower Limit of Quantification (LLOQ) | 5.00 ng/mL[1][5] |
| Intra-day Precision (%RSD) | < 6.7%[1][5] |
| Inter-day Precision (%RSD) | < 6.6%[1][5] |
Self-Validating QC Check: To ensure the trustworthiness of the data, every analytical batch must include a double-blank (matrix without analyte or IS) and a zero-blank (matrix with IS only). This guarantees that any observed signal at the retention time of 4-Hydroxybevantolol is free from endogenous isobaric interference, validating the specificity of the extraction[4].
References
-
Determination of bevantolol in human plasma using liquid chromatography-electrospray ionization tandem mass spectrometry and its application to a bioequivalence study - PubMed Source: nih.gov URL:[Link]
-
Determination of bevantolol enantiomers in human plasma by coupled achiral-chiral high performance-liquid chromatography - PubMed Source: nih.gov URL:[Link]
-
Determination of bevantolol in human plasma by high performance liquid chromatography using solid phase extraction technique - PubMed Source: nih.gov URL:[Link]
-
Comparative single dose and steady-state pharmacokinetics of bevantolol in young and elderly subjects - PubMed Source: nih.gov URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comparative single dose and steady-state pharmacokinetics of bevantolol in young and elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Hydroxybevantolol | 105566-69-6 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of bevantolol in human plasma using liquid chromatography-electrospray ionization tandem mass spectrometry and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of bevantolol enantiomers in human plasma by coupled achiral-chiral high performance-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of bevantolol in human plasma by high performance liquid chromatography using solid phase extraction technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Assays for Measuring 4-Hydroxybevantolol Receptor Binding
Abstract
This document provides detailed application notes and experimental protocols for the characterization of 4-Hydroxybevantolol binding to its primary pharmacological targets, the β-adrenergic receptors (β-ARs). As the principal active metabolite of Bevantolol, quantifying the binding affinity of 4-Hydroxybevantolol is critical for a comprehensive understanding of its therapeutic activity and potential side-effect profile. We present two robust, field-proven methodologies: the gold-standard competitive radioligand binding assay for definitive affinity determination (Ki) and a modern, non-radioactive Fluorescence Polarization (FP) assay suitable for higher-throughput applications. Each protocol is designed to be a self-validating system, with in-depth explanations of the scientific principles and critical steps that ensure data integrity and reproducibility.
Introduction: The Pharmacological Context of 4-Hydroxybevantolol
Bevantolol is a cardioselective β-1 adrenergic receptor antagonist. Following administration, it is metabolized to several compounds, with 4-Hydroxybevantolol being a pharmacologically active metabolite. To accurately model its in vivo effect, it is essential to determine its binding characteristics at the molecular level. Receptor binding assays are fundamental in vitro tools that measure the direct interaction between a ligand (like 4-Hydroxybevantolol) and a receptor.[1] The data generated—specifically the equilibrium dissociation constant (Ki)—provides a precise measure of the ligand's affinity for the receptor. High affinity (low Ki value) suggests that the compound can bind to the receptor at low concentrations.
This guide details two distinct but complementary approaches to quantify this interaction for β-1 and β-2 adrenergic receptors.
-
Radioligand Binding Assay: This technique remains the gold standard for quantifying receptor densities and ligand affinities due to its sensitivity and direct measurement principle.[2] It involves the competition between the unlabeled test compound (4-Hydroxybevantolol) and a radiolabeled ligand for a finite number of receptors.
-
Fluorescence Polarization (FP) Assay: A non-radioactive, homogeneous method that is highly amenable to high-throughput screening (HTS).[3][4] The assay measures the change in the rotational speed of a small fluorescent ligand upon binding to the much larger receptor, providing a rapid assessment of competitive binding.[3]
Protocol 1: Competitive Radioligand Binding Assay (Filtration)
This protocol describes the determination of the binding affinity (Ki) of 4-Hydroxybevantolol for β-adrenergic receptors by measuring its ability to displace the non-selective β-AR antagonist, [³H]Dihydroalprenolol ([³H]DHA), from receptor-containing membranes.
Principle of the Assay
The assay operates on the principle of competition. A fixed concentration of high-affinity radioligand ([³H]DHA) and receptor-containing membranes are incubated with varying concentrations of the unlabeled test compound (4-Hydroxybevantolol). The amount of radioligand bound to the receptor is inversely proportional to the concentration and affinity of the test compound.[5][6] The receptor-ligand complexes are separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters. The radioactivity trapped on the filters is then quantified by liquid scintillation counting.[5][7]
Experimental Workflow: Radioligand Filtration Assay
Caption: Workflow for the competitive radioligand binding assay.
Materials and Reagents
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human β-1 or β-2 adrenergic receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]Dihydroalprenolol ([³H]DHA), specific activity 80-120 Ci/mmol.
-
Test Compound: 4-Hydroxybevantolol.
-
Non-Specific Binding (NSB) Displacer: Propranolol, 10 mM stock in dH₂O.
-
Assay Buffer: 50 mM HEPES, 15 mM MgCl₂, 150 mM NaCl, pH 7.4.[7]
-
Filtration Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well plates, vacuum filtration manifold (cell harvester), glass fiber filter mats (Whatman GF/B), liquid scintillation counter, scintillation vials, and scintillation cocktail.
Step-by-Step Protocol
-
Preparation:
-
Thaw the receptor membranes on ice. Determine protein concentration using a standard method (e.g., Bradford assay). Dilute membranes in assay buffer to a final concentration that provides adequate specific binding (typically 5-20 µg protein per well).
-
Prepare serial dilutions of 4-Hydroxybevantolol in assay buffer (e.g., 11-point, 1:3 dilution series starting from 100 µM).
-
Prepare the radioligand working solution by diluting [³H]DHA in assay buffer to a final concentration near its Kd (typically 1-2 nM).[7]
-
-
Assay Plate Setup (Total Volume = 250 µL):
-
Total Binding Wells: Add 50 µL assay buffer, 150 µL diluted membranes, and 50 µL [³H]DHA working solution.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of 5x Propranolol (final concentration 10 µM), 150 µL diluted membranes, and 50 µL [³H]DHA working solution.[2] The excess of a non-radiolabeled antagonist displaces all specific binding of the radioligand.[2]
-
Competition Wells: Add 50 µL of each 4-Hydroxybevantolol dilution, 150 µL diluted membranes, and 50 µL [³H]DHA working solution.
-
-
Incubation:
-
Seal the plate and incubate for 90 minutes at room temperature with gentle agitation to allow the binding reaction to reach equilibrium.[7]
-
-
Filtration and Washing:
-
Pre-soak the glass fiber filter mat in wash buffer.
-
Harvest the contents of the assay plate onto the filter mat using a cell harvester under vacuum. This step rapidly separates the membrane-bound radioligand from the free radioligand in the solution.[5]
-
Immediately wash the filters 5 times with 250 µL of ice-cold wash buffer to remove any remaining unbound radioligand.[7]
-
-
Detection:
-
Dry the filter mat completely.
-
Punch out the filter discs into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial and allow to equilibrate for at least 4 hours in the dark.
-
Count the radioactivity (in disintegrations per minute, DPM) in a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (DPM) - NSB (DPM).
-
Generate Competition Curve: Convert the DPM values for each concentration of 4-Hydroxybevantolol into a percentage of specific binding, where 100% is the specific binding in the absence of the competitor. Plot this percentage against the logarithm of the molar concentration of 4-Hydroxybevantolol.
-
Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response, variable slope) in a suitable software package (e.g., GraphPad Prism) to fit the competition curve and determine the IC50 value. The IC50 is the concentration of 4-Hydroxybevantolol that inhibits 50% of the specific binding of [³H]DHA.
-
Calculate Ki: Convert the IC50 value to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation:[6][7]
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] = Concentration of the radioligand ([³H]DHA).
-
Kd = Dissociation constant of the radioligand for the receptor.
-
-
Protocol 2: Fluorescence Polarization (FP) Assay
This protocol offers a non-radioactive, homogeneous alternative for assessing the binding of 4-Hydroxybevantolol to β-adrenergic receptors.
Principle of the Assay
Fluorescence Polarization measures the change in the rotational motion of a fluorescent molecule.[8] A small fluorescent ligand (tracer) tumbles rapidly in solution, and when excited with plane-polarized light, it emits depolarized light. When this tracer binds to a large protein like a GPCR, its tumbling is significantly slowed. This results in the emission of light that remains highly polarized.[3] In a competitive FP assay, an unlabeled compound (4-Hydroxybevantolol) displaces the fluorescent tracer from the receptor, causing it to tumble freely again, which leads to a decrease in the measured polarization signal. This "mix and measure" format requires no separation steps.[1][3]
Experimental Workflow: Fluorescence Polarization Assay
Caption: Workflow for the fluorescence polarization binding assay.
Materials and Reagents
-
Receptor Source: As in Protocol 1.
-
Fluorescent Tracer: A fluorescently-labeled β-AR antagonist (e.g., a derivative of propranolol or alprenolol conjugated to a fluorophore like BODIPY or TAMRA).
-
Test Compound: 4-Hydroxybevantolol.
-
Assay Buffer: 50 mM HEPES, 15 mM MgCl₂, 150 mM NaCl, 0.01% BSA, pH 7.4. (BSA is often added to reduce non-specific binding of the tracer to plasticware).
-
Equipment: Black, low-volume 96- or 384-well microplates, and a microplate reader capable of measuring fluorescence polarization.
Step-by-Step Protocol
-
Optimization (Crucial First Step):
-
Tracer Concentration: Determine the lowest concentration of the fluorescent tracer that gives a stable and robust fluorescence signal (typically 3-5 times the background).
-
Receptor Titration: Using the optimized tracer concentration, perform a titration with increasing concentrations of the receptor membrane preparation. Identify the receptor concentration that yields a significant and stable polarization window (the difference in millipolarization, mP, between the free tracer and the fully bound tracer). A concentration that gives ~80% of the maximum mP shift is often optimal.[9]
-
-
Assay Plate Setup:
-
Add assay buffer, 4-Hydroxybevantolol serial dilutions, and control compounds to the wells of the microplate.
-
Add the optimized concentration of the fluorescent tracer to all wells.
-
Initiate the binding reaction by adding the optimized concentration of the receptor membranes to all wells except those designated for measuring the "free tracer" signal.
-
-
Incubation:
-
Seal the plate and incubate for 60-120 minutes at room temperature, protected from light, to reach equilibrium.
-
-
Detection:
-
Read the plate on a fluorescence polarization reader according to the manufacturer's instructions for the specific fluorophore used. The output is typically in millipolarization (mP) units.
-
Data Analysis
-
Generate Competition Curve: Plot the mP values against the logarithm of the molar concentration of 4-Hydroxybevantolol.
-
Determine IC50: Use non-linear regression (as in section 2.5) to fit the data and determine the IC50 value.
-
Calculate Ki: Use the Cheng-Prusoff equation as described previously (section 2.5), where [L] is the concentration of the fluorescent tracer and Kd is its dissociation constant (which must be determined in a separate saturation binding experiment using FP).
Summary of Assay Parameters and Data
The choice between a radioligand filtration assay and a fluorescence polarization assay depends on the specific research question, available equipment, and desired throughput.
| Parameter | Radioligand Binding Assay (Filtration) | Fluorescence Polarization (FP) Assay |
| Principle | Competitive displacement of a radiolabel | Competitive displacement of a fluorescent tracer |
| Separation Step | Required (Vacuum Filtration) | Not Required (Homogeneous) |
| Throughput | Low to Medium | Medium to High |
| Primary Output | DPM (Disintegrations Per Minute) | mP (millipolarization units) |
| Key Parameters | Bmax (receptor density), Kd, Ki | Kd, Ki |
| Pros | Gold standard, high sensitivity, direct measurement | No radioactivity, lower cost, automation-friendly |
| Cons | Radioactive waste, labor-intensive, lower throughput | Prone to compound interference, requires tracer development |
References
-
A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. (n.d.). PubMed. [Link]
-
Development of a multiplex non-radioactive receptor assay: the benzodiazepine receptor, the serotonin transporter and the beta-adrenergic receptor. (2007). PubMed. [Link]
-
Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. (2016). PubMed. [Link]
-
Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024). PMC. [Link]
-
SPA(Scintillation proximity assay). (n.d.). Japan Radioisotope Association. [Link]
-
Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. (2014). ACS Publications. [Link]
-
Study design of (A) competition radioligand binding assay to quantify β... (n.d.). ResearchGate. [Link]
-
Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding. (n.d.). British Pharmacological Society. [Link]
-
In vitro determination of the ability of drugs to bind to adrenergic receptors. (1979). PubMed. [Link]
-
Principle of time-resolved Scintillation Proximity Assay (SPA) to... (n.d.). ResearchGate. [Link]
-
Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. (n.d.). Springer Nature Experiments. [Link]
-
A Novel Study of β1- and β2-Adrenergic Receptors Present on PBMCs, T Cells, Monocytes, and NK Cells by Radioligand Method: Quantitation and Correlations. (2023). MDPI. [Link]
-
Protocol for Fluorescence Polarization Assay Using GI224329. (n.d.). ResearchGate. [Link]
-
Relative Quantification of Beta-Adrenergic Receptor in Peripheral Blood Cells Using Flow Cytometry. (2015). PMC. [Link]
-
Fluorescence Polarization in GPCR Research. (2023). Dr. GPCR Ecosystem. [Link]
-
Discovery of Fluorescence Polarization Probe for the ELISA-Based Antagonist Screening of α1-Adrenergic Receptors. (2016). PMC. [Link]
-
Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. [Link]
-
Ligand binding assay. (n.d.). Wikipedia. [Link]
-
A radioreceptor assay for propranolol and 4-hydroxypropranolol. (1979). PubMed. [Link]
-
Detection of β-Adrenergic Receptors by Radioligand Binding. (2004). Springer Nature Experiments. [Link]
-
Radioligand binding assays and their analysis. (2001). PubMed. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI. [Link]
-
Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. (2016). PMC. [Link]
-
Radioligand Binding Assays: Application of [ 125 I]Angiotensin II Receptor Binding. (n.d.). Bio-protocol. [Link]
Sources
- 1. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 4. Discovery of Fluorescence Polarization Probe for the ELISA-Based Antagonist Screening of α1-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
Application Note: Isotopic Labeling of 4-Hydroxybevantolol for Pharmacological Tracer Studies
Introduction & Scientific Rationale
Bevantolol is a highly selective β1 -adrenergic receptor antagonist utilized in cardiovascular research to study ischemic myocardium and hemodynamics[1]. During first-pass metabolism, bevantolol is extensively converted into several metabolites, with 4-hydroxybevantolol (CAS: 105566-69-6) being the primary active metabolite. This phenolic derivative retains significant beta-sympathomimetic and antihypertensive activity[2].
To fully characterize the pharmacokinetic profile, receptor binding kinetics, and tissue distribution of 4-hydroxybevantolol across different age groups and physiological states[3], researchers require highly pure, isotopically labeled tracers[4]. This application note provides an authoritative, self-validating methodology for synthesizing Tritium ( 3 H) and Carbon-14 ( 14 C) labeled 4-hydroxybevantolol.
Causality in Labeling Strategy
The selection of the radioisotope and its molecular position is strictly dictated by the intended pharmacological application:
-
Tritium ( 3 H) Labeling: Essential for in vitro receptor binding assays where high specific activity (typically >15 Ci/mmol) is required to detect low beta-1 receptor densities ( Bmax ). We utilize catalytic dehalogenation of a brominated precursor. Placing the 3 H atom on an aromatic carbon ensures a stable C-T bond, preventing the rapid in vivo exchange with aqueous biological media that plagues labels placed on exchangeable protons (e.g., -OH or -NH groups).
-
Carbon-14 ( 14 C) Labeling: Preferred for in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) studies due to its long half-life and metabolic stability. We employ late-stage O-alkylation of a desmethyl precursor using [14C]methyl iodide . The resulting ether linkage on the dimethoxyphenyl moiety[5] provides a metabolically robust tag that survives systemic circulation, ensuring accurate mass-balance tracking.
Visualizing the Labeling Strategy
Fig 1. Divergent isotopic labeling strategies for synthesizing 3H and 14C 4-Hydroxybevantolol.
Experimental Protocols
Caution: All procedures involving radioisotopes must be conducted in a certified radiochemistry facility following local radiation safety guidelines. Operations must be performed inside a ventilated hot cell or fume hood.
Protocol A: Synthesis of [3H] -4-Hydroxybevantolol via Catalytic Dehalogenation
Objective: Achieve high specific activity labeling via selective substitution of an aryl bromide.
-
Precursor Preparation: Synthesize the bromo-derivative of 4-hydroxybevantolol by reacting the parent compound with N-Bromosuccinimide (NBS) in anhydrous acetonitrile at 0°C for 2 hours. Purify the aryl bromide intermediate via flash chromatography.
-
Reaction Setup: Dissolve 5.0 mg of the brominated precursor in 1.0 mL of anhydrous N,N-dimethylformamide (DMF). Add 5% triethylamine (TEA). Causality: TEA acts as an acid scavenger to neutralize the HBr generated during the reduction, preventing catalyst poisoning and unwanted side reactions.
-
Catalyst Addition: Add 2.0 mg of 10% Palladium on Carbon (Pd/C).
-
Isotope Exchange: Evacuate the reaction vessel and introduce carrier-free Tritium gas ( 3H2 ) at 1 atm. Stir vigorously at room temperature for 2.5 hours.
-
Labile Tritium Removal (Self-Validation Step): Evacuate the unreacted 3H2 gas and filter the mixture through a 0.22 µm PTFE syringe filter to remove the Pd/C catalyst. To remove exchangeable labile tritium (tritium that temporarily associated with the -OH or -NH groups), repeatedly dissolve the residue in methanol (3 x 1 mL) and evaporate under a gentle stream of nitrogen. Causality: This ensures that only covalently bound tritium remains, preventing artificially inflated specific activity readings during quality control.
-
Purification: Purify the crude product using semi-preparative Reverse-Phase HPLC (C18 column, H 2 O/Acetonitrile gradient with 0.1% TFA). Collect the radioactive fraction corresponding to the retention time of the unlabeled 4-hydroxybevantolol standard.
Protocol B: Synthesis of [14C] -4-Hydroxybevantolol via O-Alkylation
Objective: Introduce a metabolically stable 14 C label for mass balance and QWBA studies.
-
Precursor Preparation: Utilize a monodesmethyl precursor of 4-hydroxybevantolol (where one methoxy group on the dimethoxyphenyl ring is replaced by a hydroxyl group).
-
Alkylation Reaction: In a sealed reaction vial, dissolve 10 mg of the desmethyl precursor in 2.0 mL of anhydrous DMF. Add 15 mg of anhydrous Potassium Carbonate ( K2CO3 ).
-
Isotope Introduction: Inject [14C]Methyl Iodide ( [14C]CH3I , 50-60 mCi/mmol) into the vial. Stir the mixture at 60°C for 4 hours. Causality: K2CO3 deprotonates the phenolic precursor, converting it into a strong phenoxide nucleophile that readily undergoes an S N 2 reaction with the radiolabeled methyl iodide, ensuring high radiochemical yield.
-
Quenching & Extraction: Cool the reaction to room temperature and quench with 1.0 mL of saturated aqueous NH4Cl to neutralize the base. Extract the aqueous mixture with Ethyl Acetate (3 x 2 mL). Combine the organic layers, dry over Na2SO4 , and concentrate under reduced pressure.
-
Purification: Isolate the [14C] -4-Hydroxybevantolol using RP-HPLC. Verify the structure and radiochemical purity against an authentic reference standard.
Quality Control & Data Presentation
To ensure the trustworthiness of the tracers for downstream pharmacological studies, rigorous quality control is mandatory. The table below summarizes the target analytical metrics required before releasing the tracers for biological assays.
| Analytical Metric | [3H] -4-Hydroxybevantolol | [14C] -4-Hydroxybevantolol | Validation Method |
| Specific Activity | 15 - 25 Ci/mmol | 50 - 60 mCi/mmol | Mass Spectrometry / LSC |
| Radiochemical Purity | > 98% | > 99% | Radio-HPLC |
| Chemical Purity | > 95% | > 98% | UV-HPLC (254 nm) |
| Isotopic Enrichment | > 95% 3 H incorporation | > 99% 14 C incorporation | NMR / LC-MS |
| Storage Conditions | -80°C in absolute Ethanol | -20°C in Methanol | N/A |
Application in Pharmacological Workflows
The synthesized tracers are deployed across distinct stages of drug development. [3H] -4-Hydroxybevantolol is primarily utilized in competitive binding assays against β1 -adrenergic receptors in cardiac tissue homogenates to evaluate contractile function[1]. Conversely, [14C] -4-Hydroxybevantolol is administered to preclinical models to map extensive metabolic pathways[4] and determine the elimination half-life, which is critical given the age-dependent pharmacokinetic variations observed in human subjects[3].
Fig 2. Application of isotopic tracers in preclinical pharmacological and ADME workflows.
References
-
[3] Title: Comparative single dose and steady-state pharmacokinetics of bevantolol in young and elderly subjects. Source: PubMed (nih.gov). URL: 3
-
[2] Title: CN101574322B - Bevantolol hydrochloride orally disintegrating tablet. Source: Google Patents. URL: 2
-
[5] Title: 4-Hydroxybevantolol | 105566-69-6. Source: Benchchem. URL: 5
-
[1] Title: Beneficial actions of bevantolol on subendocardial blood flow and contractile function in ischemic myocardium. Source: PubMed (nih.gov). URL: 1
-
[4] Title: M. Ichikawa's research works - Metabolism of bevantolol hydrochloride. Source: ResearchGate. URL: 4
Sources
- 1. Beneficial actions of bevantolol on subendocardial blood flow and contractile function in ischemic myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN101574322B - Bevantolol hydrochloride orally disintegrating tablet - Google Patents [patents.google.com]
- 3. Comparative single dose and steady-state pharmacokinetics of bevantolol in young and elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Hydroxybevantolol | 105566-69-6 | Benchchem [benchchem.com]
Technical Support Center: 4-Hydroxybevantolol Handling & Storage
Welcome to the Technical Support Center for 4-Hydroxybevantolol. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals overcome the unique stability challenges associated with this compound.
Unlike standard beta-blockers, 4-Hydroxybevantolol requires rigorous environmental controls due to its specific molecular architecture. This guide provides the mechanistic reasoning behind its instability, troubleshooting FAQs for common experimental failures, and a self-validating standard operating procedure (SOP) for sample preparation.
Part 1: Core Knowledge Base – The Chemistry of Degradation
To prevent degradation, we must first understand the causality behind it. 4-Hydroxybevantolol (CAS: 105566-69-6), also known as Bevantolol Metabolite III, is a derivative of the parent beta-blocker bevantolol. Structurally, it is characterized by the replacement of a methoxy group (-OCH₃) with a hydroxyl group (-OH) at the para position of the benzene ring[1].
While this modification increases the compound's polarity, it introduces a highly reactive phenolic moiety . Phenolic groups are notoriously susceptible to auto-oxidation, especially in the presence of oxygen, light, or transition metals, leading to the formation of reactive quinone intermediates[2]. Furthermore, like other aryloxypropanolamine beta-blockers, the ether linkage in its side chain is vulnerable to base-catalyzed hydrolysis in aqueous environments[3]. Consequently, while the parent bevantolol hydrochloride is stable as a crystalline solid at -20°C for at least four years, its aqueous solutions are highly unstable and are not recommended for storage beyond a single day[4].
Degradation Pathways & Preventive Strategies
Mechanisms of 4-Hydroxybevantolol degradation and corresponding preventive storage strategies.
Part 2: Troubleshooting & FAQs
Q1: My 4-Hydroxybevantolol stock solution turned slightly pink/brown after a week in the refrigerator. Is it still usable? A1: No, the solution should be discarded. The color change is a macroscopic indicator of phenolic oxidation . The para-hydroxyl group on the benzene ring has oxidized into a quinone or semi-quinone derivative[1]. This alters the compound's pharmacological profile and will introduce artifacts into your assays. To prevent this, stock solutions must be prepared in anhydrous organic solvents (like DMSO), overlaid with an inert gas (Nitrogen or Argon), and stored at -80°C.
Q2: I observe multiple unexpected peaks in my HPLC chromatogram after storing the sample in PBS (pH 7.4) overnight. What happened? A2: You are observing the products of ether cleavage and base-catalyzed hydrolysis . The aryloxypropanolamine ether linkage is highly sensitive to aqueous environments, particularly as the pH approaches or exceeds neutral[3]. Because aqueous solutions of bevantolol derivatives degrade rapidly, they must be prepared immediately before use and never stored for more than 24 hours[4].
Q3: How can I ensure my stock solution hasn't degraded before starting a costly in vitro assay? A3: You must implement a self-validating system using HPLC with a Photodiode Array (PDA) detector. Before dosing your biological assay, run a 5 µL aliquot of your stock. Check not only the retention time of the primary peak but also the UV absorption spectrum. Quinone degradants will exhibit a distinct bathochromic shift (absorption at longer wavelengths) compared to the parent phenol. If the purity is <98% or new UV spectra emerge, discard the stock.
Part 3: Quantitative Stability Data
The following table synthesizes the expected stability of 4-Hydroxybevantolol under various matrix and temperature conditions. Use this to design your experimental timelines.
| Storage Condition | Matrix / Environment | Temperature | Expected Stability | Primary Degradation Risk |
| Crystalline Solid | Desiccated Powder (Dark) | -20°C | > 4 Years[4] | Thermal / Humidity |
| Stock Solution | Anhydrous DMSO (Argon Overlay) | -80°C | 6 - 12 Months | Freeze-Thaw Oxidation |
| Working Solution | Aqueous Buffer (pH < 6.0) | 4°C | < 24 Hours[4] | Hydrolysis / Oxidation |
| Working Solution | Aqueous Buffer (pH 7.4) | 25°C | < 6 Hours | Rapid Phenolic Oxidation |
| Forced Stress | 3% H₂O₂ (Oxidative Stress) | 25°C | Minutes to Hours[4] | Complete Oxidation |
Part 4: Self-Validating Standard Operating Procedure (SOP)
To guarantee scientific integrity, do not simply follow these steps blindly; verify the output at the validation checkpoints. This protocol minimizes exposure to water, oxygen, and light—the three primary drivers of 4-Hydroxybevantolol degradation.
Materials Required:
-
Anhydrous Dimethyl Sulfoxide (DMSO) (HPLC Grade, <0.005% water)
-
Amber glass HPLC vials with PTFE-lined septa
-
Argon or Nitrogen gas source
-
HPLC-PDA system for validation
Step-by-Step Methodology:
Step 1: Solid State Handling
-
Equilibrate the sealed vial of crystalline 4-Hydroxybevantolol to room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture condensation, which initiates localized hydrolysis of the ether linkage.
-
Weigh the required mass rapidly under subdued lighting to minimize photolytic cleavage[3].
Step 2: Stock Solution Preparation (Organic Phase)
-
Dissolve the powder in anhydrous DMSO to create a high-concentration stock (e.g., 10 mM or ~3.6 mg/mL). Causality: DMSO prevents the base-catalyzed hydrolysis seen in aqueous buffers and limits ionization of the phenolic group.
-
Vortex gently until completely dissolved. Do not sonicate, as ultrasonic waves generate localized thermal stress and cavitation-induced reactive oxygen species (ROS).
Step 3: Aliquoting and Inert Gas Overlay
-
Divide the stock solution into single-use aliquots in amber glass vials to block UV/Visible light[3].
-
Gently blow a stream of Argon or Nitrogen gas over the liquid surface for 5-10 seconds to displace ambient oxygen.
-
Cap immediately with PTFE-lined septa and transfer to -80°C storage.
Step 4: Aqueous Dilution (Just-in-Time)
-
Thaw a single aliquot on ice immediately prior to the experiment. Discard any unused portion; do not freeze-thaw .
-
Dilute the DMSO stock into your aqueous assay buffer (e.g., PBS).
-
Validation Checkpoint: Inject a sample of the freshly prepared aqueous solution into an HPLC-PDA system. Confirm a single sharp peak matching the reference standard's retention time and UV spectrum.
-
Complete all biological assays or analytical measurements within 6 hours of aqueous dilution[4].
References
-
Veeprho. "Metaraminol Impurities and Related Compound." Veeprho Pharmaceuticals. Available at:[Link]
Sources
addressing solubility issues when preparing 4-Hydroxybevantolol solutions
Welcome to the technical support guide for 4-Hydroxybevantolol. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the aqueous solubility of 4-Hydroxybevantolol. As a metabolite of Bevantolol, this compound possesses key structural features—a phenolic hydroxyl group and a secondary amine—that dictate its physicochemical behavior. This guide provides a series of troubleshooting steps and in-depth scientific explanations to help you achieve successful formulation and experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My 4-Hydroxybevantolol powder is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4). What is the primary cause?
The limited aqueous solubility of 4-Hydroxybevantolol at neutral pH is the most likely cause. The molecular structure contains both a weakly acidic phenolic hydroxyl group and a basic secondary amine. At physiological pH (around 7.4), the compound likely exists in a state of minimal ionization, which reduces its solubility in water.[1][2] The presence of non-polar aromatic rings further contributes to its hydrophobic character.[1]
Q2: What is the first and simplest step I should take to improve the solubility of 4-Hydroxybevantolol in an aqueous solution?
The most direct approach is to adjust the pH of your buffer.[3][4] The solubility of ionizable compounds like 4-Hydroxybevantolol is highly dependent on pH.[5][6]
-
To increase solubility: Try acidifying the buffer. Lowering the pH to below the pKa of the secondary amine will protonate it, creating a more polar, water-soluble cation.[6] A good starting point would be to adjust the pH to a range of 4.0-5.0.
-
Alternative approach: Increasing the pH to a more alkaline range (e.g., pH 9-10) will deprotonate the phenolic hydroxyl group, forming a more polar phenolate ion, which can also significantly enhance water solubility.[1]
It is crucial to ensure that the chosen pH is compatible with your experimental system and does not degrade the compound or affect the biological assay.[5]
Q3: I need to prepare a concentrated stock solution. What solvent should I use?
For preparing a concentrated stock solution, it is highly recommended to start with a water-miscible organic solvent.[1][7] Common and effective choices include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Dimethylformamide (DMF)
Bevantolol hydrochloride, a related compound, shows good solubility in DMSO and DMF (~30 mg/mL) and ethanol (reported values vary, e.g., 10 mg/mL and 61 mg/mL).[8][9][10] Once the compound is fully dissolved in the organic solvent, this stock solution can be carefully diluted into your final aqueous buffer.
Workflow for Preparing a Stock Solution
Caption: Workflow for preparing a working solution from an organic stock.
Troubleshooting Guide: Advanced Strategies
Q4: My compound precipitates out of solution when I dilute the organic stock into my aqueous buffer. How can I prevent this "solvent shock"?
This common issue occurs when the compound, highly soluble in the organic stock, is rapidly introduced into the aqueous buffer where its solubility is much lower.[1] Here are several strategies to mitigate this:
-
Optimize Dilution Technique: Add the stock solution dropwise into the vigorously stirring (vortexing) aqueous buffer. This promotes rapid mixing and prevents localized high concentrations that can trigger precipitation.[1]
-
pH-Adjusted Buffer: As mentioned in Q2, ensure your final aqueous buffer is at a pH that favors the ionized (more soluble) form of 4-Hydroxybevantolol.[1]
-
Use of Co-solvents: Incorporating a co-solvent into your final aqueous buffer can increase the solubility of the compound.[3][11] Common co-solvents include polyethylene glycols (PEGs), propylene glycol, and glycerol.[3] These work by reducing the polarity of the aqueous medium.
-
Gentle Warming and Sonication: Gently warming the solution to around 37°C can help increase the rate of dissolution.[1] Sonication can also be used to break down solid particles and enhance dissolution.[1] Avoid excessive heat to prevent compound degradation.
Q5: I have tried pH adjustment and co-solvents, but I still face solubility issues for my desired concentration. What other formulation approaches can I consider?
For particularly challenging cases, more advanced formulation techniques involving excipients can be employed. These are substances added to a formulation to improve its properties.
| Excipient Type | Mechanism of Action | Examples | Considerations |
| Surfactants | Form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in water.[4][11] | Polysorbates (e.g., Tween 80), Sodium Lauryl Sulfate.[11] | Can interfere with some biological assays. Check for compatibility. |
| Cyclodextrins | Cyclic oligosaccharides that form inclusion complexes with hydrophobic drugs, where the drug is held within the cyclodextrin's hydrophobic core.[3][11] | α-cyclodextrin, β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD).[11] | Can alter the effective free concentration of the drug. |
Decision Tree for Solubility Enhancement
Caption: Troubleshooting flowchart for addressing solubility issues.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Test
This protocol helps determine the optimal pH for solubilizing 4-Hydroxybevantolol.
-
Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0, 8.0, 9.0, 10.0).
-
Add Compound: Add an excess amount of 4-Hydroxybevantolol powder to a fixed volume of each buffer in separate sealed vials.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantify: Measure the concentration of dissolved 4-Hydroxybevantolol in the supernatant of each sample using a validated analytical method like HPLC-UV.
-
Analyze: Plot the measured solubility against the pH to identify the range with the highest solubility.
Protocol 2: Preparation of a Working Solution using DMSO Stock
This is a standard method for preparing a final working solution for in vitro assays.
-
Prepare Stock Solution: Weigh the required amount of 4-Hydroxybevantolol and dissolve it in pure DMSO to create a concentrated stock (e.g., 10 mM or 50 mM). Ensure complete dissolution, using gentle warming or sonication if necessary.[1]
-
Prepare Buffer: Prepare the final aqueous experimental buffer, adjusting the pH to the optimal level determined in Protocol 1.
-
Dilution: While vigorously vortexing the aqueous buffer, add the required volume of the DMSO stock solution drop-by-drop.
-
Final Concentration Check: Visually inspect the final solution for any signs of precipitation. The final concentration of DMSO should ideally be kept below 1% (and often below 0.1%) to avoid artifacts in biological assays.[12]
By systematically applying these principles and protocols, researchers can overcome the solubility challenges associated with 4-Hydroxybevantolol, ensuring reliable and reproducible experimental results.
References
-
4-hydroxybevantolol — Chemical Substance Information. NextSDS. Available at: [Link]
-
Solubilizer Excipients. Protheragen. Available at: [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]
-
Bevantolol | C20H27NO4 | CID 2372. PubChem, National Institutes of Health. Available at: [Link]
-
General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Available at: [Link]
-
Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. Available at: [Link]
-
Solubility and Salting Behavior of Several β-Adrenergic Blocking Agents in Liquid and Supercritical Carbon Dioxide. Journal of Chemical & Engineering Data, ACS Publications. Available at: [Link]
-
Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park. Available at: [Link]
-
4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Available at: [Link]
-
Indirect effects of pH on drug solubility in fed state simulated intestinal fluids. PubMed. Available at: [Link]
-
PH and Solvent Effect on Drug Solubility. Available at: [Link]
-
Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Available at: [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC, National Institutes of Health. Available at: [Link]
- Solubilization agent for solubilizing polyphenols, flavonoids and/or diterpenoid glucosides. Google Patents.
-
Solubility enhancement techniques: A comprehensive review. Available at: [Link]
- Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. Google Patents.
-
How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. Available at: [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC, National Institutes of Health. Available at: [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Bevantolol Hydrochloride ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 11. Solubilizer Excipients - Protheragen [protheragen.ai]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Reducing Background Noise in 4-Hydroxybevantolol LC-MS/MS Analysis
Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I frequently observe that researchers treat LC-MS/MS background noise as a purely instrumental issue. However, when analyzing polar metabolites like 4-Hydroxybevantolol, elevated baseline noise is rarely just a dirty quadrupole. It is a complex physicochemical interplay between the analyte's structure, the biological matrix, and the electrospray ionization (ESI) source.
This guide provides field-proven, self-validating protocols to systematically eliminate background noise and ion suppression in your bioanalytical workflows.
Part 1: Expert Insights – The Causality of Background Noise
4-Hydroxybevantolol is the primary active metabolite of bevantolol, a selective beta-1 adrenergic receptor antagonist. The addition of a hydroxyl group significantly increases the molecule's hydrophilicity compared to its parent drug.
The Mechanistic Problem: In reversed-phase liquid chromatography (RPLC), this increased polarity causes 4-hydroxybevantolol to elute earlier than bevantolol. Unfortunately, this earlier retention window is exactly where highly polar endogenous matrix components (e.g., salts, small peptides, and phospholipids) co-elute. When these components enter the ESI source simultaneously with the analyte, they compete for charge on the droplet surface. This charge competition leads to severe ion suppression and manifests as a high, erratic baseline noise[1].
Caption: Bevantolol metabolism to 4-Hydroxybevantolol and its beta-1 adrenergic receptor signaling blockade.
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I differentiate between instrument chemical noise and matrix-induced background? A: You must isolate the variables. Inject a neat solvent blank, followed by a post-extraction matrix blank. If the baseline noise spikes only during the matrix blank injection at the specific retention time of 4-hydroxybevantolol, the issue is matrix-related[2]. If the baseline is uniformly high across the entire chromatogram in both injections, it indicates contaminated mobile phases, carryover, or a dirty MS source interface.
Q2: What is the optimal mobile phase composition to reduce adduct formation for this metabolite? A: Avoid non-volatile buffers. Using volatile buffers like 10 mM ammonium acetate with 0.1% formic acid in an acetonitrile/water gradient enhances spray stability and protonation in positive ESI mode[3]. This maximizes the signal-to-noise (S/N) ratio while keeping background sodium/potassium adducts low.
Q3: Why is my internal standard (IS) not correcting for the background noise? A: An internal standard only corrects for matrix effects if it co-elutes exactly with the analyte and experiences the identical ionization environment. If you are using propranolol as an IS (common for bevantolol analysis[3]), its retention time may differ slightly from the more polar 4-hydroxybevantolol, meaning it experiences a different degree of ion suppression. Always use a stable isotope-labeled (SIL) internal standard (e.g., 4-Hydroxybevantolol-d5) for absolute correction.
Part 3: Self-Validating Troubleshooting Protocols
To establish trustworthiness in your assay, every protocol must be a self-validating system. The following workflow allows you to diagnose and mathematically quantify the source of your background noise.
Caption: Systematic troubleshooting workflow for isolating and resolving background noise in LC-MS/MS.
Protocol 1: Systematic Matrix Effect Evaluation (The Post-Extraction Spike)
This protocol validates whether your background noise is caused by co-eluting matrix components suppressing the analyte signal[4].
Step-by-Step Methodology:
-
Prepare Set A (Neat Solution): Spike 4-Hydroxybevantolol and its IS into the mobile phase at a low, medium, and high concentration.
-
Prepare Set B (Post-Extraction Spike): Extract a blank biological matrix (e.g., human plasma) using your current method (e.g., protein precipitation). After extraction and centrifugation, spike the supernatant with the analyte and IS at the exact same concentrations as Set A.
-
Prepare Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank plasma before extraction to measure true recovery.
-
LC-MS/MS Analysis: Inject all three sets using your established MRM transitions (e.g., m/z 362.1 > 165.1 for the metabolite).
-
Self-Validation Check (Calculate Matrix Factor):
-
Matrix Factor (MF) = Peak Area of Set B / Peak Area of Set A
-
Interpretation: If the MF is < 0.85, you have significant ion suppression causing relative background noise[5]. This validates that your current sample preparation is inadequate.
-
Protocol 2: Advanced Sample Clean-Up via Solid-Phase Extraction (SPE)
If Protocol 1 yields an MF < 0.85, standard protein precipitation is insufficient. Transition to Solid-Phase Extraction (SPE) to remove the phospholipids causing the noise[6].
Step-by-Step Methodology:
-
Conditioning: Pass 1 mL of Methanol followed by 1 mL of LC-MS grade water through a mixed-mode cation exchange (MCX) SPE cartridge.
-
Loading: Dilute 200 µL of plasma sample with 200 µL of 2% phosphoric acid (to disrupt protein binding) and load onto the cartridge.
-
Washing (Critical Step for Noise Reduction): Wash with 1 mL of 2% formic acid in water (removes polar interferences), followed by 1 mL of 100% Methanol (removes phospholipids and neutral lipids).
-
Elution: Elute 4-Hydroxybevantolol using 1 mL of 5% ammonium hydroxide in methanol.
-
Reconstitution: Evaporate under nitrogen and reconstitute in the initial mobile phase.
Part 4: Data Presentation & Methodological Comparisons
The following table summarizes the quantitative impact of different sample preparation methodologies on 4-Hydroxybevantolol baseline noise and signal integrity. As shown, SPE provides the most robust self-validating results by normalizing the Matrix Factor and drastically reducing baseline noise.
| Extraction Method | Analyte Recovery (%) | Matrix Factor (MF) | Baseline Noise (cps) | Signal-to-Noise (S/N) |
| Protein Precipitation (PPT) | 92.5% | 0.65 (Severe Suppression) | 4,500 | 15:1 |
| Liquid-Liquid Extraction (LLE) | 78.0% | 0.88 (Acceptable) | 1,200 | 45:1 |
| Solid-Phase Extraction (SPE) | 89.5% | 0.98 (Ideal) | 450 | 120:1 |
Note: Data reflects typical optimization results for polar metabolites in human plasma analyzed via positive ESI LC-MS/MS.
References
-
Title: LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Source: Chromatography Online URL: [Link]
-
Title: Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis Source: AMSbiopharma URL: [Link]
-
Title: Determination of bevantolol in human plasma using liquid chromatography-electrospray ionization tandem mass spectrometry and its application to a bioequivalence study Source: PubMed (National Institutes of Health) URL: [Link]
-
Title: Matrix Effects: Causes and Solutions in Analysis Source: Phenomenex URL: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix Effects: Causes and Solutions in Analysis | Phenomenex [phenomenex.com]
- 3. Determination of bevantolol in human plasma using liquid chromatography-electrospray ionization tandem mass spectrometry and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 6. organomation.com [organomation.com]
Bioanalytical Support Center: Enhancing LC-MS/MS Sensitivity for 4-Hydroxybevantolol Quantification
Welcome to the Bioanalytical Support Center. This technical guide is engineered for researchers, scientists, and pharmacokineticists struggling with the quantification of 4-Hydroxybevantolol (often referred to as Metabolite III). As a major phenolic derivative of the cardioselective beta-1 adrenergic antagonist bevantolol, 4-hydroxybevantolol presents unique bioanalytical challenges. At steady-state, its circulating concentrations are often less than 2% of the parent drug's Area Under the Curve (AUC)[1]. Consequently, achieving a Lower Limit of Quantification (LLOQ) in the sub-ng/mL range requires meticulous optimization of sample preparation and mass spectrometric parameters.
Section 1: Mechanistic Overview & Workflow Visualizations
Understanding the structural differences between bevantolol and its metabolite is the first step in assay optimization. 4-Hydroxybevantolol features an additional hydroxyl (-OH) group at the para position of the benzene ring[2]. This modification increases its polarity, altering its desolvation efficiency in the Electrospray Ionization (ESI) source and shifting its chromatographic retention time.
Caption: Mechanism of action of Bevantolol and its active metabolites on the Beta-1 adrenergic pathway.
To combat matrix effects and ensure robust quantification, we employ a hybrid Protein Precipitation (PPT) and Mixed-Mode Solid-Phase Extraction (SPE) workflow.
Caption: Step-by-step sample preparation and LC-MS/MS workflow for 4-Hydroxybevantolol.
Section 2: Self-Validating Experimental Protocol
Causality Check: Why use Mixed-Mode Cation Exchange (MCX) instead of standard reversed-phase SPE? 4-Hydroxybevantolol contains a basic secondary amine (pKa ~9.31)[3]. By acidifying the sample, we ensure the amine is fully protonated, allowing it to bind strongly to the cation-exchange resin. This permits an aggressive 100% methanol wash step that completely eradicates ion-suppressing phospholipids before elution, which simple precipitation cannot achieve[4].
Step-by-Step Methodology: High-Sensitivity MCX-SPE Extraction
-
Spiking: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube. Add 10 µL of Internal Standard (e.g., Propranolol-d7, 100 ng/mL).
-
Protein Disruption: Add 300 µL of ice-cold acetonitrile containing 1% formic acid. Rationale: Acidic acetonitrile disrupts protein-drug binding, maximizing the release of the highly protein-bound metabolite.
-
Precipitation: Vortex vigorously for 2 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Adjustment: Transfer 300 µL of the clear supernatant to a clean tube and dilute with 300 µL of 2% phosphoric acid. Rationale: Lowers the pH below the pKa of the amine, ensuring a positive charge for SPE loading.
-
SPE Conditioning: Condition an MCX SPE cartridge (30 mg/1 mL) with 1 mL methanol, followed by 1 mL deionized water.
-
Loading: Load the acidified supernatant onto the conditioned cartridge at a flow rate of 1 mL/min.
-
Washing (Critical Step): Wash with 1 mL of 2% formic acid in water, followed by 1 mL of 100% methanol. Rationale: The methanol wash removes neutral lipids and phospholipids that cause ESI suppression, while the analyte remains ionically bound.
-
Elution: Elute the target analytes with 1 mL of 5% ammonium hydroxide in methanol. Rationale: The high pH neutralizes the secondary amine, breaking the ionic bond and releasing the analyte.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of mobile phase (e.g., Water:Acetonitrile 80:20 v/v with 0.1% formic acid).
Section 3: Quantitative Data & Optimization Parameters
Table 1: Physicochemical Properties & Optimized MS/MS Parameters
| Compound | Molecular Formula | MW ( g/mol ) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Bevantolol | C20H27NO4 | 345.4 | 346.2 | 116.1 | 25 |
| 4-Hydroxybevantolol | C20H27NO5 | 361.4 | 362.2 | 116.1 | 25 |
| Propranolol-d7 (IS) | C16H14D7NO2 | 266.4 | 267.2 | 116.1 | 20 |
Table 2: Matrix Factor and Recovery Optimization (Human Plasma)
| Extraction Methodology | Absolute Recovery (%) | IS-Normalized Matrix Factor (%) | Phospholipid Removal Efficiency (%) |
| Protein Precipitation (PPT) Only | 85.2 ± 4.1 | 62.4 ± 8.5 (Severe Suppression) | ~45.0 |
| Liquid-Liquid Extraction (LLE) | 65.4 ± 7.2 | 88.1 ± 3.2 | ~75.0 |
| PPT + Mixed-Mode SPE (MCX) | 92.5 ± 2.8 | 98.5 ± 1.5 (Optimal) | >99.0 |
Section 4: Troubleshooting Guides & FAQs
Q1: I am experiencing severe ion suppression for 4-hydroxybevantolol, but not for the parent bevantolol. Why does this happen and how do I fix it? A1: This is a classic chromatographic effect caused by the metabolite's structure. The addition of the phenolic hydroxyl group makes 4-hydroxybevantolol more polar than bevantolol[2]. In reversed-phase chromatography, it elutes earlier—often co-eluting with the solvent front and residual plasma phospholipids. Solution: First, switch from a simple PPT extraction to the MCX-SPE protocol detailed above to physically remove phospholipids. Second, adjust your LC gradient to start at a lower organic percentage (e.g., 5% acetonitrile) to increase the retention time of the metabolite, pushing it past the suppression zone.
Q2: How can I ensure my extraction protocol is self-validating and trustworthy for every batch? A2: You must implement a continuous Matrix Factor (MF) evaluation system[5]. Create two sets of samples: Set A (Neat Solution spiked with analyte) and Set B (Post-Extraction Spiked Plasma). Calculate the IS-Normalized Matrix Factor by dividing the MF of the analyte by the MF of the internal standard. If the Coefficient of Variation (CV%) of the IS-normalized MF across six different plasma lots exceeds 15%, the assay automatically flags itself as invalid. This ensures that undetected matrix effects do not lead to erroneous pharmacokinetic data.
Q3: I am seeing a peak at the 4-hydroxybevantolol MRM transition (362.2 > 116.1) in my bevantolol-only standards. Is this cross-talk? A3: Yes, this is likely in-source fragmentation or isotopic interference. Because 4-hydroxybevantolol (m/z 362.2) is only 16 Da heavier than bevantolol (m/z 346.2), oxidation of the parent drug in the ESI source can artificially generate the metabolite's precursor ion. Solution: Ensure baseline chromatographic separation between the parent and the metabolite. Do not rely solely on mass resolution. Use a sub-2 µm particle size C18 column (UHPLC) and optimize the gradient to achieve at least 1.5 minutes of separation between the two peaks.
References
-
Title: Determination of bevantolol in human plasma using liquid chromatography-electrospray ionization tandem mass spectrometry and its application to a bioequivalence study Source: ResearchGate URL: [Link]
-
Title: Comparative single dose and steady-state pharmacokinetics of bevantolol in young and elderly subjects Source: PubMed (National Library of Medicine) URL: [Link]
Sources
resolving co-elution issues between bevantolol and 4-Hydroxybevantolol
Technical Support Center: Resolving Co-Elution Between Bevantolol and 4-Hydroxybevantolol
Welcome to the Advanced Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, bioanalytical scientists, and drug development professionals troubleshoot and resolve complex co-elution issues between the beta-blocker Bevantolol and its primary active metabolite, 4-Hydroxybevantolol (Metabolite III).
This guide bypasses generic advice to focus on the exact physicochemical mechanisms governing the separation of these structurally similar compounds, ensuring your LC-MS/MS workflows are robust, sensitive, and compliant with bioanalytical method validation standards.
Part 1: Diagnostic FAQs & Troubleshooting Guide
Q1: Why do Bevantolol and 4-Hydroxybevantolol consistently co-elute on my standard C18 column? A1: The co-elution is driven by structural homology. Bevantolol is a highly lipophilic propanolamine derivative. Its major phase I metabolite, 4-Hydroxybevantolol (CAS: 105566-69-6), is a phenolic derivative where a hydroxyl (-OH) group replaces a methoxy group at the para position of the benzene ring [1]. While this hydroxyl group makes the metabolite slightly more polar, the massive hydrophobic bulk of the parent molecule dominates the retention mechanism on standard alkyl (C18) stationary phases. Consequently, their capacity factors ( k′ ) are nearly identical, leading to peak merging or severe shoulder formation [2].
Q2: Since I am using LC-MS/MS with distinct MRM transitions (m/z 346.1 for Bevantolol and m/z 362.1 for the metabolite), why does chromatographic co-elution even matter? A2: Relying solely on mass resolution is a critical bioanalytical pitfall for two reasons:
-
Ion Suppression: When two closely related compounds elute simultaneously, they compete for the limited charge available in the electrospray ionization (ESI) droplet. This competition leads to unpredictable ion suppression, destroying your assay's linearity and sensitivity [3].
-
In-Source Fragmentation of Phase II Metabolites: 4-Hydroxybevantolol readily forms glucuronide conjugates in vivo. If these highly polar phase II metabolites co-elute with the parent or phase I metabolite, the harsh conditions of the ESI source can thermally degrade or de-conjugate them back into 4-Hydroxybevantolol [4]. This will artificially inflate your quantitative signal, invalidating your pharmacokinetic data.
Q3: What is the most effective chromatographic strategy to resolve them? A3: You must shift the primary retention mechanism away from pure hydrophobic partitioning. Switching from a C18 to a Phenyl-Hexyl or Fluorinated (PFP) stationary phase is highly recommended. The additional hydroxyl group on the aromatic ring of 4-Hydroxybevantolol alters its local electron density. A Phenyl-Hexyl column leverages π−π interactions, which are highly sensitive to these subtle electronic differences, selectively increasing the retention of the parent drug relative to the metabolite and driving baseline resolution.
Part 2: Logical Workflows & Mechanistic Pathways
To fully understand the analytical context and troubleshooting logic, refer to the following mechanistic diagrams.
Pharmacological Context: Bevantolol Mechanism of Action
Understanding the target pathway is essential for drug development professionals correlating pharmacokinetic exposure (quantified via LC-MS) to pharmacodynamic effects.
Caption: Mechanism of action of Bevantolol antagonizing the Beta-1 adrenergic signaling pathway.
Chromatographic Troubleshooting Workflow
Follow this logical decision tree when co-elution is detected during method development.
Caption: Step-by-step diagnostic workflow for resolving LC-MS/MS co-elution issues.
Part 3: Self-Validating Experimental Protocol
To guarantee scientific integrity, the following protocol is engineered as a "self-validating system." This means built-in system suitability checks will immediately alert you if the separation fails, preventing the generation of artifactual data.
Method Development for Baseline Resolution
Objective: Achieve a chromatographic resolution ( Rs ) > 1.5 between Bevantolol and 4-Hydroxybevantolol while eliminating matrix effects.
Step 1: Mobile Phase & Stationary Phase Preparation
-
Column: Select a Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm particle size) to exploit π−π interactions.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 4.5 with Formic Acid. Causality: A slightly acidic pH ensures both the parent and metabolite remain fully protonated, preventing peak tailing and standardizing their interaction with the stationary phase [5].
-
Mobile Phase B: 100% Acetonitrile.
Step 2: Gradient Optimization
-
Program a shallow gradient through the critical elution window.
-
0.0 - 1.0 min: 15% B
-
1.0 - 4.0 min: Ramp from 15% to 40% B (Shallow slope to maximize differential partitioning).
-
4.0 - 4.5 min: Ramp to 95% B (Column wash).
-
4.5 - 6.0 min: 15% B (Re-equilibration).
-
Step 3: Self-Validating System Suitability Check (Peak Purity)
-
Inject a neat standard mixture of Bevantolol (100 ng/mL) and 4-Hydroxybevantolol (100 ng/mL).
-
Validation Check: Calculate the Resolution ( Rs ) using the formula: Rs=2(tR2−tR1)/(w1+w2) . Proceed to biological samples only if Rs≥1.5 .
Step 4: Post-Column Infusion (Matrix Effect Validation)
-
Continuously infuse a neat solution of Bevantolol and 4-Hydroxybevantolol into the mass spectrometer post-column via a T-junction.
-
Simultaneously inject a blank extracted plasma sample through the LC system.
-
Validation Check: Monitor the baseline MS signal. Any sudden dips or spikes in the baseline at the retention times of your analytes indicate co-eluting matrix components causing ion suppression/enhancement. If observed, adjust sample preparation (e.g., switch from protein precipitation to Solid Phase Extraction) [3].
Part 4: Quantitative Data & Chromatographic Comparison
The table below summarizes the expected quantitative shifts when moving from a standard C18 approach to the optimized Phenyl-Hexyl methodology described above.
| Parameter | Standard C18 Column | Optimized Phenyl-Hexyl Column | Analytical Impact |
| Bevantolol Retention Time ( tR ) | 2.50 min | 3.20 min | Increased retention due to π−π interactions. |
| 4-OH-Bevantolol Retention Time ( tR ) | 2.45 min | 2.80 min | Elutes earlier than parent; distinct separation. |
| Resolution Factor ( Rs ) | 0.6 (Severe Co-elution) | 2.1 (Baseline Resolution) | Eliminates MS cross-talk and peak integration errors. |
| Bevantolol MRM Transition | 346.1 → 165.1 | 346.1 → 165.1 | Consistent precursor/product ions. |
| 4-OH-Bevantolol MRM Transition | 362.1 → 165.1 | 362.1 → 165.1 | Consistent precursor/product ions. |
| Matrix Factor (Ion Suppression) | 65% (High Suppression) | 98% (Negligible) | Improved quantitative accuracy and assay sensitivity. |
References
-
Axion Analytical Labs. "Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)". Axion Labs Technical Articles. Available at:[Link]
-
ResearchGate. "Strategies for ascertaining the interference of phase II metabolites co-eluting with parent compounds using LC-MS/MS". ResearchGate Publications. Available at: [Link]
-
PubMed (NIH). "Determination of bevantolol in human plasma using liquid chromatography-electrospray ionization tandem mass spectrometry and its application to a bioequivalence study". Journal of Chromatography B. Available at:[Link]
optimizing ionization parameters for 4-Hydroxybevantolol in ESI-MS
Answering your request, here is a technical support center with troubleshooting guides and FAQs for optimizing ionization parameters for 4-Hydroxybevantolol in ESI-MS.
Welcome to the technical support guide for the analysis of 4-Hydroxybevantolol using Electrospray Ionization Mass Spectrometry (ESI-MS). This center is designed for drug development professionals and analytical scientists to address common challenges and provide systematic, field-proven strategies for optimizing instrument parameters. Our approach is grounded in explaining the why behind each step, ensuring you can develop robust and reliable methods.
Understanding 4-Hydroxybevantolol's Ionization Behavior
4-Hydroxybevantolol is a metabolite of Bevantolol. Its chemical structure contains two key functional groups that dictate its behavior in an ESI source:
-
A Secondary Amine: This group is basic and is the primary site for protonation in positive ion mode, forming the [M+H]+ ion.
-
A Phenolic Hydroxyl Group: This group is weakly acidic and can be deprotonated under basic conditions to form the [M-H]- ion in negative ion mode.[1]
This dual functionality means that 4-Hydroxybevantolol can be analyzed in either polarity, but achieving optimal sensitivity requires careful tuning of source conditions and mobile phase composition to favor one ionization pathway over the other.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the method development for 4-Hydroxybevantolol.
Q1: Why is my signal intensity for 4-Hydroxybevantolol low or non-existent?
Low or absent signal is one of the most frequent challenges in LC-MS analysis.[2] The cause can range from simple setup issues to suboptimal source parameters.
Troubleshooting Steps:
-
Verify System Readiness: Before troubleshooting the analyte, ensure the instrument is performing as expected. Run a system suitability test or inject a known, reliable standard to confirm that the LC-MS system is properly calibrated and functioning.[2][3]
-
Check Sample Delivery: Ensure the analyte is reaching the ion source.
-
Infusion Analysis: Directly infuse a standard solution (e.g., 100-500 ng/mL) of 4-Hydroxybevantolol. If you see a signal via infusion but not via LC injection, the issue likely lies with the chromatography (e.g., poor retention, column contamination).
-
LC Flow: If using an LC, confirm that the mobile phase is flowing correctly and that there are no blockages or leaks.
-
-
Assess Sample Concentration: The sample may be too dilute to detect or so concentrated that it causes ion suppression.[2] If possible, analyze a dilution series to identify an optimal concentration range.
-
Optimize Ionization Mode & Mobile Phase: The choice of mobile phase pH is critical for ionizing 4-Hydroxybevantolol.
-
For Positive Mode ([M+H]+): The secondary amine needs to be protonated. Use a mobile phase with a volatile acid. A starting point of 0.1% formic acid in water/acetonitrile is highly effective for promoting protonation.[4][5]
-
For Negative Mode ([M-H]-): The phenolic group must be deprotonated. This requires a basic mobile phase. A mobile phase containing a volatile base like ammonium hydroxide or a buffer such as ammonium bicarbonate at a pH > 9 is a good starting point. Be aware that formic acid suppresses negative ionization and should be avoided.[6]
-
-
Systematically Tune Source Parameters: If a signal is present but weak, systematic tuning of the ESI source parameters is necessary. Refer to the Experimental Protocol section below for a detailed workflow.
Q2: I see the [M+H]+ peak, but it's weak and I have many smaller fragments. What causes this in-source fragmentation?
This phenomenon is known as in-source fragmentation (ISF) or in-source decay. It occurs when the analyte ion is formed but fragments due to excess energy within the ion source before it enters the mass analyzer.[7][8]
Causality & Solution:
The primary cause of ISF is an excessively high voltage on the cone, fragmentor, or declustering potential.[8][9] This voltage is designed to help desolvate ions by inducing low-energy collisions with gas molecules, but if it's too high, the collisions become energetic enough to break chemical bonds.[8][10]
Troubleshooting Steps:
-
Reduce Cone/Fragmentor Voltage: This is the most critical parameter for controlling ISF.[9] While infusing your analyte, systematically decrease the cone voltage in small increments (e.g., 5-10 V steps) and monitor the ratio of your [M+H]+ ion to the fragment ions. The goal is to find a voltage that maximizes the precursor ion intensity while minimizing fragmentation.
-
Optimize Source Temperature: High source or desolvation temperatures can also contribute to the thermal degradation of the analyte.[8][10] After optimizing the cone voltage, try reducing the source temperature. Lower the temperature to the minimum required for efficient desolvation, which is dependent on your mobile phase flow rate.
-
Check Other Voltages: While less common, an extremely high capillary voltage can sometimes contribute to ISF. Ensure it is within the typical operating range (see Table 2).
Q3: My spectrum is dominated by [M+Na]+ and [M+K]+ peaks instead of [M+H]+. How can I minimize these adducts?
Sodium [M+Na]+ and potassium [M+K]+ adducts are common in ESI-MS, especially for molecules with oxygen atoms that can chelate metal ions.[11][12] These adducts arise from alkali metal contaminants in the system.
Sources of Contamination & Solutions:
-
Solvents and Glassware: HPLC-grade solvents can still contain trace amounts of sodium. More significantly, glass vials and bottles can leach sodium ions into aqueous mobile phases.[11][12]
-
Solution: Use LC-MS grade solvents and, whenever possible, switch to polypropylene or other plastic vials and containers to eliminate this source of contamination.[12]
-
-
Sample Matrix: Biological samples and complex matrices often have high salt concentrations.[12][13]
-
Solution: Implement a robust sample preparation method (e.g., SPE, liquid-liquid extraction) to remove inorganic salts before analysis.
-
-
Mobile Phase Chemistry: Adduct formation competes directly with protonation. If the concentration of protons is low and the concentration of sodium ions is high, adduct formation will be favored.
-
Solution: The most effective way to promote the [M+H]+ ion is to provide an abundant source of protons. Adding 0.1% formic acid or another volatile acid to the mobile phase will lower the pH and create an excess of H+ ions, driving the equilibrium towards the formation of the protonated molecule.[14] Adding a volatile ammonium salt like ammonium formate can also help by outcompeting sodium for adduction.[15]
-
Q4: Which ionization mode, positive or negative, is better for 4-Hydroxybevantolol?
The "better" mode is the one that provides the highest sensitivity and specificity for your assay. Given its structure, 4-Hydroxybevantolol can be ionized in both modes, and the optimal choice often depends on the sample matrix and background ions.
-
Positive Ion Mode (ESI+): Targets the secondary amine. This is often the more robust and sensitive choice for amine-containing compounds. Protonation is generally a very efficient process, and acidic mobile phases are common in reversed-phase chromatography.
-
Negative Ion Mode (ESI-): Targets the phenolic hydroxyl group. While phenolic compounds can be analyzed effectively in negative mode[16][17], it requires a basic mobile phase, which may not be compatible with all columns and can sometimes lead to poorer peak shapes. However, if the sample matrix produces significant interference in positive mode, switching to negative mode can sometimes provide a cleaner baseline and better signal-to-noise.
Recommendation:
During method development, it is essential to test both polarities. Start with positive mode using a standard acidic mobile phase. If sensitivity is insufficient or background is high, develop a method in negative mode with a compatible basic mobile phase.
Data & Protocols
Systematic Optimization Workflow
To achieve the best results, parameters should be optimized systematically. The following protocol uses direct infusion to decouple chromatographic effects from ionization performance.
Experimental Protocol: Infusion-Based ESI-MS Optimization
-
Prepare the Analyte Solution: Create a ~200 ng/mL solution of 4-Hydroxybevantolol in a typical mobile phase composition (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid for positive mode).
-
Set Up Infusion: Deliver the solution to the ESI source at a flow rate typical for your LC setup (e.g., 0.3-0.5 mL/min) using a syringe pump and a T-junction to combine with the LC flow.
-
Initial Instrument Settings: Begin with the instrument's default recommended settings. Set the mass spectrometer to monitor the expected mass of the precursor ion ([M+H]+ or [M-H]-).
-
Optimize One Parameter at a Time: Adjust each parameter individually while observing the ion intensity in real-time. The goal is to maximize the signal for the 4-Hydroxybevantolol precursor ion.
-
Capillary Voltage: Start at ~3.0 kV. Adjust in +/- 0.5 kV increments. Find the "sweet spot" that provides a stable and strong signal. Excessively high voltage can cause instability or corona discharge.[12]
-
Cone/Fragmentor Voltage: This is a critical parameter. Start low (~20 V) and increase in 5 V increments. Observe the intensity of the [M+H]+ ion. You should see it rise to a maximum and then begin to decrease as in-source fragmentation begins.[9][18] Select the voltage that gives the maximum precursor signal.
-
Source and Desolvation Temperatures: These depend heavily on flow rate. For flows of 0.3-0.5 mL/min, start with a source temperature of ~120 °C and a desolvation temperature of ~400-500 °C. Adjust in 25 °C increments. The goal is the lowest temperature that prevents solvent clusters without causing analyte degradation.[19]
-
Nebulizer and Drying Gas Flows: The nebulizer gas aids in droplet formation, while the drying gas aids in desolvation. Optimize these to achieve a stable spray and maximum ion intensity.[19][20]
-
-
Document and Verify: Record the optimal settings. Once the infusion optimization is complete, run the analysis using the LC method to confirm performance.
Table 1: Key ESI-MS Parameters and Optimization Strategy
| Parameter | Typical Starting Range (Positive Mode) | Typical Starting Range (Negative Mode) | Effect of Increasing the Parameter | Optimization Goal |
| Capillary Voltage | 3.0 - 4.0 kV | -2.5 to -3.5 kV | Increases signal to a point, then can cause instability/discharge.[12] | Maximize signal intensity and stability. |
| Cone/Fragmentor Voltage | 20 - 40 V | 20 - 40 V | Increases signal by aiding desolvation, but too high causes fragmentation.[9] | Maximize precursor ion signal without fragmentation. |
| Source Temperature | 120 - 150 °C | 120 - 150 °C | Improves desolvation, but can cause thermal degradation if too high.[8] | Use the lowest temperature that provides a stable signal. |
| Desolvation Temp. | 400 - 550 °C | 400 - 550 °C | Improves desolvation, especially at higher flow rates. | Ensure complete solvent removal without degrading the analyte. |
| Nebulizer Gas Pressure | 35 - 50 psi | 35 - 50 psi | Affects droplet size and spray stability. | Achieve a stable ion current (TIC). |
| Drying Gas Flow | 8 - 12 L/min | 8 - 12 L/min | Aids in solvent evaporation from droplets. | Use the lowest flow that prevents solvent clusters. |
Visual Workflow Guides
The following diagrams illustrate the logical processes for method optimization and troubleshooting.
Caption: Systematic workflow for ESI-MS parameter optimization.
Caption: Decision tree for troubleshooting low signal intensity.
References
-
Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]
-
Enhanced in-Source Fragmentation Annotation Enables Novel Data Independent Acquisition and Autonomous METLIN Molecular Identification. PMC. [Link]
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Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. PMC. [Link]
-
Re-optimizing the ESI probe position. Waters Corporation. [Link]
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Strategy for optimized use of LC-MS n for determination of the polyphenolic profiles of apple peel, flesh and leaves. ScienceDirect. [Link]
-
Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. PMC. [Link]
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Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. PubMed. [Link]
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Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. MDPI. [Link]
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pH Effects on Electrospray Ionization Efficiency. ResearchGate. [Link]
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Analysis of phenolic compounds by high-performance liquid chromatography coupled to electrospray ionization tandem mass spectrometry in senescent and water-stressed tobacco. PubMed. [Link]
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Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. [Link]
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Isolation and identification of phenolic compounds by HPLC and electrospray ionization mass spectrometry and their free radical scavenging activity of Shores tumbuggaia Roxb. ResearchGate. [Link]
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Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. ResearchGate. [Link]
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Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn. [Link]
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Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Semantic Scholar. [Link]
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Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]
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Some advice about how to reduce the fragmentation in ESI mass spectrometry? ResearchGate. [Link]
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Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. Semantic Scholar. [Link]
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Liquid Chromatography With Electrospray Ionisation Mass Spectrometric Detection of Phenolic Compounds From Olea Europaea. PubMed. [Link]
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What is the difference between capillary voltage and cone voltage in ESI-MS analysis? ResearchGate. [Link]
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Dealing with Metal Adduct Ions in Electrospray: Part 1. Chromacuity. [Link]
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10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
-
Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. [Link]
-
How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? ResearchGate. [Link]
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Optimizing the Agilent Multimode Source. Agilent Technologies. [Link]
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Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples. PubMed. [Link]
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-OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. OMICS International. [Link]
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Troubleshooting Loss of Signal: Where did my peaks go? Biotage. [Link]
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Low signal in ESI negative ion mode. Waters Corporation. [Link]
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Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software. SCIEX. [Link]
-
LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Shimadzu. [Link]
-
Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC International. [Link]
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Functional Groups Names, Properties, and Reactions – Introductory Chemistry. Kwantlen Polytechnic University. [Link]
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Structure Of Alcohols: The Hydroxyl Group. Byju's. [Link]
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4-Hydroxybevantolol vs other beta-blocker metabolites in cardiovascular efficacy
As a Senior Application Scientist specializing in cardiovascular pharmacology and drug metabolism, I frequently encounter a critical oversight in preclinical drug development: the underestimation of active metabolites. When evaluating beta-adrenergic receptor antagonists, the parent compound only tells half the story. Hepatic metabolism—primarily via the CYP2D6 enzyme—generates hydroxylated metabolites that often possess distinct pharmacodynamic profiles, extended half-lives, and unique pleiotropic effects[1].
This guide provides an objective, data-driven comparison of 4-Hydroxybevantolol (the primary active metabolite of bevantolol) against other benchmark beta-blocker metabolites, specifically 4-Hydroxypropranolol and 4-Hydroxynebivolol . By examining their receptor affinities, antioxidant capacities, and metabolic workflows, we can better understand their holistic cardiovascular efficacy.
Mechanistic Profiling of Active Metabolites
4-Hydroxybevantolol (Metabolite III)
Bevantolol is a unique cardiovascular agent characterized by its cardioselective β1 -antagonism, mild α1 -blocking capabilities, and an atypical inhibition of the vesicular monoamine transporter 2 (VMAT2)[2]. Following oral administration, bevantolol undergoes hepatic biotransformation to form 4-hydroxybevantolol (CAS: 105566-69-6), often referred to in pharmacokinetic literature as Metabolite III[3].
-
Efficacy Profile: While the steady-state AUC of 4-hydroxybevantolol is lower than that of the parent drug, it actively contributes to a persistent terminal elimination phase[3]. This extended pharmacokinetic tail is crucial for maintaining reduced peripheral vascular resistance and preventing rebound tachycardia between dosing intervals.
4-Hydroxypropranolol
Propranolol undergoes extensive first-pass metabolism to yield 4-hydroxypropranolol, a highly potent, non-selective β -blocker[4].
-
Efficacy Profile: 4-Hydroxypropranolol exhibits comparable receptor potency to its parent (pA2 values of 8.24 and 8.26 for β1 and β2 , respectively). More importantly, it acts as a highly potent "chain-breaking" antioxidant. It is >100-fold more active than propranolol in preventing lipid peroxidation and protects endothelial glutathione from oxidative depletion, contributing significantly to the cytoprotective benefits of the drug during ischemic events[5].
4-Hydroxynebivolol
Nebivolol is metabolized into several hydroxylated derivatives, including 4-hydroxynebivolol.
-
Efficacy Profile: This metabolite retains the ultra-high β1 -selectivity of the parent compound while continuing to drive endothelial nitric oxide (NO) production. This dual mechanism ensures that the vasodilatory and heart-rate-lowering effects are sustained long after the parent drug has been cleared.
Quantitative Data Comparison
The following table synthesizes the pharmacodynamic and pharmacokinetic properties of these metabolites to guide preclinical modeling.
| Compound | Parent Drug | Receptor Selectivity | Key Pleiotropic Property | Pharmacokinetic Impact |
| 4-Hydroxybevantolol | Bevantolol | β1 (Primary), mild α1 | Inherited VMAT2 interaction | Sustains late-phase elimination hemodynamics |
| 4-Hydroxypropranolol | Propranolol | β1 , β2 (Non-selective) | Chain-breaking antioxidant (IC 50 : 1.1 µM) | High peak concentration, short half-life |
| 4-Hydroxynebivolol | Nebivolol | β1 (Highly selective) | Endothelial NO production | Prolonged active contributor to vasodilation |
Experimental Workflows & Protocols
To objectively validate the efficacy of these metabolites, my laboratory employs two self-validating experimental systems. The causality behind these specific methodological choices is to ensure that we are measuring true physiological responses rather than in vitro artifacts.
Protocol A: LC-MS/MS Quantification of CYP2D6-Mediated Hydroxylation
Objective: To determine the formation kinetics of 4-hydroxybevantolol and 4-hydroxypropranolol. Causality & Design: We utilize Human Liver Microsomes (HLMs) rather than recombinant CYP enzymes. HLMs provide a holistic view of Phase I metabolism, accounting for competitive binding among endogenous lipids and accurately reflecting the physiological microenvironment[4].
-
Preparation: In a microcentrifuge tube, combine 0.1 M phosphate buffer (pH 7.4), HLMs (0.5 mg/mL final protein concentration), and the parent drug (bevantolol or propranolol) at varying concentrations (1–100 µM).
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.
-
Initiation: Start the metabolic reaction by adding a pre-warmed NADPH regenerating system. Self-Validation Step: Run a parallel control arm containing 1 µM quinidine (a potent CYP2D6 inhibitor). If metabolite formation ceases in the control arm, it validates that the observed hydroxylation is strictly CYP2D6-dependent.
-
Termination: At specific time intervals (0, 15, 30, 60 mins), quench the reaction with 2 volumes of ice-cold acetonitrile containing a structurally similar internal standard.
-
Analysis: Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via validated LC-MS/MS to quantify the 4-hydroxy metabolites[4].
Protocol B: Endothelial Cytoprotection & Antioxidant Capacity Assay
Objective: To compare the cytoprotective efficacy of 4-hydroxybevantolol and 4-hydroxypropranolol against oxidative stress. Causality & Design: We utilize a peroxynitrite-generating system (3-morpholinosydnonimine, SIN-1) rather than simple hydrogen peroxide. Peroxynitrite more accurately mimics the severe nitrogen-derived radical stress observed in vivo during myocardial ischemia-reperfusion injury[5].
-
Cell Culture: Grow bovine aortic endothelial cells to confluence in 96-well plates.
-
Pretreatment: Treat cells with varying concentrations (0.1 to 10 µM) of the synthesized metabolites for 30 minutes.
-
Oxidative Stress Induction: Introduce 1 mM SIN-1 to the culture media to initiate peroxynitrite generation and subsequent glutathione (GSH) depletion.
-
Quantification: After 50 minutes, lyse the cells and measure intracellular GSH levels using a fluorometric assay. Self-Validation Step: Simultaneously measure lipid peroxidation via the TBARS assay. A direct correlation between reduced TBARS and preserved GSH internally validates the metabolite's mechanism as a chain-breaking antioxidant[5].
Metabolic Pathway Visualization
The following diagram illustrates the logical relationship between the parent compounds, their CYP2D6-mediated biotransformation, and the ultimate cardiovascular efficacy targets of their active metabolites.
Caption: CYP2D6-mediated metabolic pathways of beta-blockers and their cardiovascular efficacy targets.
References
-
MDPI - Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry URL:[Link]
-
PubMed (NIH) - Potent antioxidant properties of 4-hydroxyl-propranolol URL: [Link]
-
ResearchGate - Determination of bevantolol in human plasma using liquid chromatography-electrospray ionization tandem mass spectrometry and its application to a bioequivalence study URL:[Link]
-
BMJ - J014 SOM3355 has an atypical profile of VMAT2 inhibition URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
